Product packaging for Ammonium arsenate(Cat. No.:CAS No. 7784-44-3)

Ammonium arsenate

Cat. No.: B1583155
CAS No.: 7784-44-3
M. Wt: 176 g/mol
InChI Key: XPVHUBFHKQQSDA-UHFFFAOYSA-N
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Description

Significance of Arsenate Chemistry in Environmental and Materials Science

The chemistry of arsenate, the anion of arsenic acid, is of considerable importance in both environmental and materials science. In the environment, arsenic is rarely found as a free element and more commonly occurs in sulfidic ores or as arsenates of various metals like aluminum, calcium, copper, and iron. nih.gov Arsenic can exist in different oxidation states, primarily as arsenite (As³⁺) and arsenate (As⁵⁺) in natural waters. tandfonline.com The high solubility of many arsenate compounds allows for their easy transport through aqueous systems, leading to the contamination of groundwater, which is a significant environmental concern affecting millions of people globally. tandfonline.comwikipedia.org The adsorption and desorption of arsenate on mineral surfaces, such as iron hydroxides, play a crucial role in regulating its concentration in water. geoscienceworld.org

In materials science, arsenate compounds are investigated for various applications. Due to the chemical similarities between arsenic and phosphorus, a number of arsenate analogues of metal phosphates with open-framework structures have been identified. acs.orgacs.org These materials, including zinc, aluminum, and gallium arsenates, are of interest for their potential use in waste management, such as immobilizing toxic waste metals within their framework. acs.orgacs.org For instance, research has been conducted on the synthesis of arsenate zeolite analogues, which are microporous crystalline solids with well-defined structures. acs.orgcsulb.edu These materials have potential applications in catalysis and separation processes. csulb.edu Furthermore, some arsenate-containing compounds are explored for their non-linear optical properties. wikipedia.org Gallium arsenide, a compound of arsenic, is a key material in the semiconductor industry. wikipedia.orgnih.gov

Historical Trajectories of Ammonium (B1175870) Arsenate in Scientific Inquiry

Historically, ammonium arsenate was utilized in agriculture as a pesticide and herbicide. qsstudy.comwikipedia.orgimarcgroup.com Its application in this sector was driven by the need for effective pest and weed control to support expanding agricultural demands. imarcgroup.com Arsenic compounds, in general, have a long history of use in agriculture, with compounds like lead hydrogen arsenate and calcium arsenate being used as insecticides. wikipedia.org

In the field of analytical chemistry, this compound has served as a standard for the speciation of the arsenate ion. wikipedia.org This is particularly important for differentiating between the different oxidation states of arsenic, such as arsenate (As(V)) and arsenite (As(III)), using techniques like ion chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS). wikipedia.org However, due to the recognition of the toxicity of arsenic compounds, the use of this compound in these applications has significantly declined, with its handling now being strictly regulated. wikipedia.orgimarcgroup.com

Scope of Current Academic Research on this compound and Related Compounds

Current academic research involving this compound and related compounds spans several scientific disciplines. A significant area of investigation is in environmental chemistry, focusing on the biogeochemical cycling of arsenic, including the transformation between arsenate and arsenite in soils and natural waters. routledge.com Studies have explored the role of microorganisms in arsenic metabolism, including the bacterial respiration of arsenate. routledge.com For example, recent research has identified bacterial metabolisms in agricultural settings that couple ammonium oxidation to arsenate reduction. wikipedia.org

In materials science, research continues into the synthesis and characterization of novel arsenate-based materials. A key focus is on creating zeolite analogues with metal arsenate frameworks. acs.orgacs.orgacs.org For example, a low-temperature, high-yield synthetic route to an ABW-type ammonium zinc arsenate zeolite analogue has been developed. acs.orgacs.org This research is partly driven by the potential for these materials to be used in waste management by incorporating waste metals into their structures. acs.orgacs.orgacs.org The stability of these synthetic phases in various environments, particularly aqueous ones, is a critical aspect of this research. acs.orgacs.org Furthermore, related compounds like ammonium dihydrogen arsenate are studied for their potential use as materials in nonlinear optics and as ferroelectrics. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula (NH4)2HAsO4<br>AsH9N2O4 B1583155 Ammonium arsenate CAS No. 7784-44-3

Properties

CAS No.

7784-44-3

Molecular Formula

(NH4)2HAsO4
AsH9N2O4

Molecular Weight

176 g/mol

IUPAC Name

diazanium;hydrogen arsorate

InChI

InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3

InChI Key

XPVHUBFHKQQSDA-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].O[As](=O)([O-])[O-]

Canonical SMILES

[NH4+].[NH4+].O[As](=O)([O-])[O-]

density

2.0 g/cm³

Other CAS No.

7784-44-3

physical_description

Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion.
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

solubility

Solubility in water: good

Origin of Product

United States

Synthesis and Preparation Methodologies for Ammonium Arsenate and Analogues

Synthetic Routes for Triammonium (B15348185) Orthoarsenate

Triammonium orthoarsenate, (NH₄)₃AsO₄, is the fully neutralized salt of arsenic acid and ammonia (B1221849). Its synthesis typically involves direct reaction in an aqueous medium, leading to the formation of its hydrated crystalline form.

Aqueous Precipitation Methods via Arsenic Acid and Ammonia Reactions

The most direct method for synthesizing triammonium orthoarsenate involves the reaction of a concentrated aqueous solution of arsenic acid (H₃AsO₄) with an excess of ammonia (NH₃). wikipedia.org The reaction is a straightforward acid-base neutralization, where three moles of ammonia are required to completely neutralize one mole of arsenic acid, resulting in the precipitation of triammonium orthoarsenate.

The general reaction is as follows: H₃AsO₄ + 3NH₃ → (NH₄)₃AsO₄

This process is typically conducted at or near room temperature to prevent the thermal decomposition of the product, which is unstable upon heating and can release ammonia gas. The resulting product, which precipitates from the solution, is typically the trihydrate form. wikipedia.org

Controlled Crystallization Techniques for Trihydrate Forms

The most common and stable form of triammonium orthoarsenate at room temperature is the trihydrate, (NH₄)₃AsO₄·3H₂O. wikipedia.org The formation of well-defined crystals of this hydrate (B1144303) is achieved by carefully controlling the crystallization conditions. Key parameters include reactant concentration, temperature, and the rate of cooling.

Crystallization is typically initiated by using concentrated solutions of the reactants. wikipedia.org Slow cooling of a saturated solution of triammonium orthoarsenate allows for the gradual formation of larger, more well-defined colorless crystals. atamanchemicals.com Rapid precipitation, on the other hand, tends to produce smaller, less-defined crystals or an amorphous solid. The crystal lattice of the trihydrate is stabilized by extensive hydrogen bonding between the ammonium (B1175870) cations, arsenate anions, and water molecules. wikipedia.org X-ray diffraction studies have revealed that the trihydrate form possesses an orthorhombic crystal system. wikipedia.org

Preparation of Acid Salts of Ammonium Arsenate

By adjusting the molar ratio of ammonia to arsenic acid, it is possible to synthesize the acid salts of this compound, where not all the acidic protons of arsenic acid have been replaced by ammonium ions.

Synthesis of Diammonium Hydrogen Arsenate

Diammonium hydrogen arsenate, (NH₄)₂HAsO₄, is formed when arsenic acid is partially neutralized, using approximately two molar equivalents of ammonia for each mole of arsenic acid. This salt is also known as dibasic this compound.

The synthesis reaction is: H₃AsO₄ + 2NH₃ → (NH₄)₂HAsO₄

The control of pH is a critical factor in the synthesis of this specific salt. The reaction is typically carried out in an aqueous solution, from which the product can be crystallized.

Synthesis of Ammonium Dihydrogen Arsenate

Ammonium dihydrogen arsenate, NH₄H₂AsO₄, is the most acidic of the this compound salts and is produced when only one molar equivalent of ammonia reacts with one mole of arsenic acid. iza-structure.orgehu.es

The reaction proceeds as follows: H₃AsO₄ + NH₃ → NH₄H₂AsO₄

This compound, also known as monobasic this compound, forms colorless crystals that are soluble in water. iza-structure.org Its synthesis requires careful control of the stoichiometry to prevent the formation of the more neutralized diammonium or triammonium salts. iza-structure.orgehu.es

Table 1: Synthesis of this compound Salts via Ammonia-Arsenic Acid Reaction

Product NameChemical FormulaReactant Ratio (H₃AsO₄:NH₃)Key Condition
Triammonium Orthoarsenate(NH₄)₃AsO₄1:3Excess ammonia, room temperature precipitation.
Diammonium Hydrogen Arsenate(NH₄)₂HAsO₄1:2Controlled stoichiometry.
Ammonium Dihydrogen ArsenateNH₄H₂AsO₄1:1Controlled stoichiometry. iza-structure.orgehu.es

Advanced Synthetic Approaches for Complex Ammonium Arsenates

Beyond simple precipitation, advanced methods are employed to create complex arsenates containing ammonium ions, often resulting in novel framework structures with unique properties. These methods include hydrothermal synthesis and the use of organic molecules as templates.

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. This method has been used to prepare complex ammonium-containing arsenates. For example, the compound (NH₄)₀.₈₀Li₀.₂₀[Fe(AsO₄)F] was synthesized hydrothermally by reacting Fe₂(SO₄)₃·7H₂O, As₂O₅·3H₂O, LiOH·H₂O, and aqueous HF and NH₄OH at 170 °C for several days. ehu.es This approach allows for the incorporation of multiple different cations and anions into the crystal structure, creating complex, three-dimensional frameworks. ehu.es

Another advanced approach involves the use of organic amines as "templates" or "structure-directing agents." In this method, the organic molecules guide the assembly of the inorganic components into a specific structure, often with a porous or layered architecture. While not strictly ammonium, these organic ammonium analogues demonstrate the principle. For instance, ethylenediamine (B42938) has been used as a template in the synthesis of iron arsenates and fluoroarsenates, resulting in novel crystalline materials. atamanchemicals.comscientificlabs.iesigmaaldrich.comatamankimya.com Similarly, new ammonium zinc arsenate zeolite analogues with specific framework topologies have been synthesized using low-temperature routes. iza-structure.org These templating methods open pathways to materials with potential applications in catalysis and separation.

Biocrystallization represents an emerging, environmentally friendly approach for arsenic immobilization, primarily focusing on the formation of highly stable iron arsenate minerals like scorodite (FeAsO₄·2H₂O). wur.nl While not directly producing this compound, these biological processes, which can involve thermoacidophilic microorganisms, demonstrate the potential for controlled crystallization of arsenate minerals under milder conditions than conventional chemical methods. wur.nlresearchgate.net

Table 2: Advanced Synthesis Methods for Complex Arsenates

Synthesis MethodExample Compound/SystemKey Reagents/ConditionsResulting Structure Type
Hydrothermal Synthesis(NH₄)₀.₈₀Li₀.₂₀[Fe(AsO₄)F]Fe₂(SO₄)₃, As₂O₅, LiOH, NH₄OH, HF; 170°C. ehu.es3D open framework. ehu.es
Organic TemplatingEthylenediamine-templated iron arsenatesIron source, arsenic source, ethylenediamine. scientificlabs.iesigmaaldrich.comVaries (layered, porous).
Zeolite Analogue SynthesisAmmonium zinc arsenateZinc source, arsenic source, ammonia. iza-structure.orgZeolite-type framework (ABW). iza-structure.org

Synthesis of Ammonium Magnesium Arsenate

Ammonium magnesium arsenate (NH₄MgAsO₄) is an inorganic compound of interest in fields such as analytical chemistry and materials science. ontosight.ai Its synthesis is primarily achieved through a precipitation reaction in an aqueous solution.

The typical laboratory-scale synthesis involves the reaction of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂), with a source of arsenate ions, like sodium arsenate (Na₃AsO₄), in the presence of an ammonium salt, often ammonium chloride (NH₄Cl), and ammonia (NH₃). ontosight.ai The reaction can be represented by the following equation:

MgCl₂ + Na₃AsO₄ + NH₄Cl → NH₄MgAsO₄·6H₂O + 3NaCl

A crucial parameter in this synthesis is the pH of the solution, which is typically maintained between 8.5 and 9.5 using ammonium hydroxide (B78521) to ensure the complete precipitation of the desired product and prevent the hydrolysis of arsenate ions. The reaction is generally carried out at room temperature (20–25°C). The resulting precipitate, ammonium magnesium arsenate hexahydrate (NH₄MgAsO₄·6H₂O), is a crystalline solid with low solubility under these conditions. This compound is isostructural with struvite (NH₄MgPO₄·6H₂O).

For analytical purposes, the precipitate is carefully washed, dried, and then heated to a high temperature (red heat) to convert it to magnesium pyroarsenate (Mg₂As₂O₇), which can be weighed for the gravimetric determination of either magnesium or arsenic. ajsonline.org

Key Synthesis Parameters for Ammonium Magnesium Arsenate:

Parameter Condition Purpose
pH 8.5–9.5 Prevents hydrolysis of arsenate ions and ensures complete precipitation.
Temperature Room Temperature (20–25°C) Avoids premature crystallization.

| Stoichiometry | 1:1:1 molar ratio of Mg²⁺:NH₄⁺:AsO₄³⁻ | Ensures complete precipitation of the target compound. |

Low-Temperature Synthesis of Ammonium Zinc Arsenate Zeolite Analogues

A novel, low-temperature synthetic route has been developed for an ammonium zinc arsenate zeolite analogue with an ABW-type structure. acs.orgnih.gov This method is of interest for the potential immobilization of toxic waste metals by incorporating them into the zeolite framework. acs.org

The synthesis is conducted by mixing a 4 M solution of arsenic acid (H₃AsO₄) with a 2 M solution of zinc nitrate (B79036) (Zn(NO₃)₂). acs.org An ammonia solution (2 M) is then added to adjust the pH of the mixture to 8. acs.org The resulting solution is heated in a sealed high-density polyethylene (B3416737) (HDPE) bottle at 70°C for 70 hours, which yields a fine white powder of the ammonium zinc arsenate. acs.org The product is then separated by vacuum filtration. acs.org

An alternative, higher temperature synthesis involves reacting arsenic acid (H₅As₃O₁₀), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), and gallium nitrate hydrate (Ga(NO₃)₃·H₂O) in water with the addition of ethylene (B1197577) glycol and 3,3'-diaminodipropylamine to a pH of 8.02. acs.org This mixture is heated in an autoclave at 170°C for 8 days. acs.org

These synthetic approaches provide pathways to new microporous materials with potential applications in catalysis and waste management. acs.orgcsulb.edu

Comparison of Synthesis Methods for Ammonium Zinc Arsenate Zeolite Analogue:

Parameter Low-Temperature Method High-Temperature Method
Starting Materials H₃AsO₄, Zn(NO₃)₂, NH₃ solution acs.org H₅As₃O₁₀, Zn(NO₃)₂·6H₂O, Ga(NO₃)₃·H₂O, ethylene glycol, 3,3'-diaminodipropylamine acs.org
Temperature 70°C acs.org 170°C acs.org
Duration 70 hours acs.org 8 days acs.org

| pH | 8 acs.org | 8.02 acs.org |

Precipitation Methods for Ammonium Jarosite with Incorporated Arsenic

Ammonium jarosite, a mineral-type compound, can incorporate arsenic into its structure, which is a method for stabilizing this toxic element. researchgate.netscispace.com The synthesis of arsenic-bearing ammonium jarosite is achieved through a precipitation method in a sulfate medium. researchgate.netuaeh.edu.mx

The process involves reacting ferric sulfate (Fe₂(SO₄)₃) with ammonium sulfate ((NH₄)₂SO₄) and an arsenic source, such as arsenic acid (H₃AsO₄), in an aqueous solution. scispace.com The reaction is typically carried out at an elevated temperature, around 97°C, for several hours. mdpi.com The pH of the solution is a critical parameter and is generally controlled within a specific range, for instance, between 1.2 and 1.8, to facilitate the precipitation of the desired compound. scispace.com

The resulting precipitate consists of spherical particles, which are aggregates of rhombohedral crystals. researchgate.net The chemical composition of the synthesized ammonium jarosite with incorporated arsenic can be approximated by the formula [(NH₄)₀.₉₁(H₃O)₀.₀₉]Fe₂.₄₅[(SO₄)₁.₈₀(AsO₄)₀.₂₀][(OH)₄.₃₅(H₂O)₁.₆₅]. researchgate.netunam.mx This indicates that arsenate (AsO₄³⁻) ions substitute for sulfate (SO₄²⁻) ions within the jarosite crystal lattice. researchgate.net Studies have shown that up to 90% of the initial arsenate can be precipitated, primarily as a separate phase but also as a limited solid solution within the jarosite. researchgate.net

Synthesis of Solid Solutions of Ammonium-Potassium Arsenojarosite

Solid solutions of ammonium-potassium arsenojarosite can be synthesized to study the behavior of arsenic within a stable crystal structure. researchgate.net The synthesis involves a precipitation reaction in an aqueous solution containing sources of potassium, ammonium, iron, sulfate, and arsenate. researchgate.net

In a typical synthesis, a solution is prepared containing ferric sulfate (Fe₂(SO₄)₃), potassium dihydrogen arsenate (KH₂AsO₄), and ammonium ions. researchgate.net The pH of the solution is adjusted to 4.5 and it is heated to 94.5°C for 24 hours with continuous mechanical stirring. researchgate.net The resulting precipitate is then filtered and thoroughly washed to remove any excess iron and arsenic. researchgate.net

The chemical analysis of a synthesized solid solution yielded the approximate formula [(NH₄)₀.₂₃K₀.₇₇]Fe₂.₄₇[(SO₄)₁.₆₉(AsO₄)₀.₃₁][(OH)₄.₁(H₂O)₁.₉]. researchgate.net This indicates the formation of a single crystalline phase where both ammonium and potassium ions occupy the alkali site, and arsenate ions substitute for sulfate ions. The granulometric analysis of the product revealed that the primary particle sizes were 38 and 25 μm. researchgate.net The study of the decomposition of this solid solution in alkaline media shows an induction period followed by a progressive conversion, which is consistent with a shrinking core kinetic model where the chemical reaction is the controlling step. researchgate.net

Composition of Synthesized Ammonium-Potassium Arsenojarosite Solid Solution:

Component Percentage
Iron (Fe) 26.67% researchgate.net
Sulfate (SO₄) 36.41% researchgate.net
Potassium (K) 3.60% researchgate.net
Ammonium (NH₄) 1.00% researchgate.net
Arsenate (AsO₄) 6.71% researchgate.net

Synthesis of Naturally Occurring Arsenic-Containing Carbohydrate Ammonium Salts

The synthesis of naturally occurring arsenic-containing carbohydrates, specifically arsenosugars, has been reported. publish.csiro.aupublish.csiro.au These complex organic molecules are found in marine organisms and play a role in the biogeochemical cycle of arsenic. publish.csiro.auresearchgate.net

The reported syntheses focus on producing the ammonium salts of (S)-2′-hydroxy-3′-sulfonylpropyl 5-deoxy-5-dimethylarsinoyl-β-d-riboside and (S)-2′-hydroxy-3′-sulfooxypropyl 5-deoxy-5-dimethylarsinoyl-β-d-riboside. publish.csiro.auscite.ai The synthetic strategies involve multi-step chemical transformations starting from simpler carbohydrate precursors. publish.csiro.au

Production Processes for Ammoniacal Copper Zinc Arsenate Compositions

Ammoniacal Copper Zinc Arsenate (ACZA) is a water-borne wood preservative. canada.ca The production process for ACZA concentrates involves reacting a mixture of copper (II) oxide (CuO), zinc oxide (ZnO), arsenic acid (H₃AsO₄), ammonia (NH₃), and either ammonium bicarbonate (NH₄HCO₃) or carbon dioxide (CO₂) in an aqueous medium. google.comgoogle.com

The reactants are mixed to form a concentrate that contains copper ammonium cations, zinc ammonium cations, and arsenate and/or hydrogen arsenate anions, along with carbonate and/or bicarbonate anions. google.com The concentrate is a solution that can be diluted with water to create working solutions for wood treatment. canada.ca The weight ratios of the reactants are carefully controlled. For example, when using ammonium bicarbonate, the weight ratio of ammonium bicarbonate:ammonia:zinc oxide:arsenic pentoxide (from arsenic acid):copper (II) oxide is in the range of 0.8-1.2 : 1.2-1.8 : 0.3-0.7 : 0.3-0.7 : 1.0. google.com

In one example of the production process, an aqueous ammonia mixture is prepared by mixing arsenic acid with a solution of aqueous ammonia and ammonium bicarbonate. google.com Copper (II) oxide and zinc oxide are then added to this mixture and stirred for an extended period, such as 18 hours, to complete the reaction. google.com The resulting ACZA concentrate is then analyzed for its copper, zinc, and arsenic content. google.com

Example Reactant Quantities for ACZA Concentrate Production:

Reactant Quantity (grams)
Copper (II) oxide (87%) 83.04 google.com
Zinc oxide (98%) 37.32 google.com
Arsenic acid (75%) 60.21 google.com
Aqueous ammonia (29%) 351.00 google.com

Crystallographic and Structural Characterization of Ammonium Arsenate Compounds

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of the atomic and molecular structure of crystalline materials. For ammonium (B1175870) arsenate and its related compounds, both single-crystal and powder XRD methods have been instrumental in revealing detailed structural information, from the precise location of atoms to the effects of ionic substitutions on the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Ammonium Arsenates

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for crystalline solids. Several ammonium arsenate compounds have been subjected to this rigorous analysis, revealing key details of their atomic arrangements.

A recent redetermination of the crystal structure of diammonium hydrogenarsenate, (NH₄)₂HAsO₄, using single-crystal XRD, provided a significant improvement over previous studies. This analysis successfully located all hydrogen atoms and refined all atoms with anisotropic displacement parameters, which was not achieved in earlier work based on Weissenberg film data. The structure consists of distorted AsO₃(OH) and NH₄ tetrahedra, which are interconnected by a comprehensive network of O—H⋯O and N—H⋯O hydrogen bonds to form a three-dimensional framework.

The crystal structure of ammonium dihydrogen arsenate (NH₄H₂AsO₄) has also been refined, confirming its tetragonal space group I-42d. The structure is composed of a framework of H₂AsO₄ groups with NH₄ clusters situated within this framework. In the H₂AsO₄ framework, the arsenic atom is tetrahedrally coordinated to four oxygen atoms.

Furthermore, single-crystal XRD has been employed to characterize more complex this compound structures. For instance, the hydrothermal synthesis and analysis of ammonium trinickel(II) hydrogen arsenate arsenate dihydroxide, (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂], revealed a structure isotypic with its potassium copper analogue. Its structure is defined by pseudo-hexagonal layers formed from vertex- and edge-sharing [NiO₄(OH)₂] octahedra and [AsO₃.₅(OH)₀.₅] tetrahedra. Another novel compound, a new open-framework iron arsenate-oxalate, (NH₄)₃K₃[Fe₂(HAsO₄)₂(C₂O₄)₄]∙2H₂O, was characterized by single-crystal XRD, revealing a triclinic structure with bishydrogenarsenato tetraoxalato diiron(III) anions.

Table 1: Crystallographic Data for Select this compound Compounds from Single-Crystal XRD

Compound Formula Crystal System Space Group Unit Cell Parameters
Diammonium hydrogenarsenate (NH₄)₂HAsO₄ Monoclinic P2₁/c a = 11.3426 Å, b = 6.8512 Å, c = 8.1130 Å, β = 113.784°
Ammonium dihydrogen arsenate NH₄H₂AsO₄ Tetragonal I-42d a = 7.63 Å, b = 7.63 Å, c = 8.01 Å
Ammonium trinickel(II) hydrogen arsenate arsenate dihydroxide (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂] Monoclinic C2/m a = 12.3533 Å, b = 6.2570 Å, c = 10.9934 Å, β = 115.158°
Iron arsenate-oxalate (NH₄)₃K₃[Fe₂(HAsO₄)₂(C₂O₄)₄]∙2H₂O Triclinic P-1 a = 10.154 Å, b = 10.430 Å, c = 15.085 Å, α = 96.81°, β = 105.04°, γ = 93.93°

Note: Data sourced from multiple crystallographic studies.

Powder X-ray Diffraction and Rietveld Refinement for Zeolite Analogues

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and, when coupled with Rietveld refinement, can provide detailed structural information from polycrystalline samples. This is particularly relevant for zeolite analogues, where large single crystals are often difficult to synthesize. While direct studies on this compound zeolite analogues are scarce, research on related systems provides significant insight into the methodologies and potential findings.

Rietveld refinement has been successfully applied to study the structure of zeolites modified for arsenate removal or synthesized with arsenic-containing templates. For example, the refinement of a zeolite 5A, obtained by ion exchange from zeolite 4A, was performed before and after the removal of As(V) from water, demonstrating the utility of this method in tracking structural changes upon ion uptake. Similarly, studies on lead-modified zeolites used for arsenate sequestration confirm the formation of new crystalline phases like mimetite (Pb₅(AsO₄)₃Cl) on the zeolite surface, as identified by PXRD.

A study on the synthesis of MFI zeolite using tetraethylarsonium (B1241692) as an organic structure-directing agent (OSDA)—a close analogue to ammonium—utilized Rietveld refinement of the PXRD data to determine the location of the OSDA within the zeolite framework. The high electron density of the arsenic atom was particularly advantageous for locating the molecule, a benefit that would extend to studies of arsenate-exchanged zeolites. The refinement showed that the tetraalkylarsonium cation's location is analogous to that of the tetrapropylammonium (B79313) cation, suggesting similar interactions with the zeolite framework. The Rietveld analysis of NH₄-exchanged natural chabazite (B1143428) has also been performed, determining the position and orientation of the ammonium ion within the zeolite cavities. These studies collectively demonstrate that PXRD with Rietveld refinement is a powerful tool for characterizing the structure of ammonium and arsenate-containing zeolitic materials, even in complex, polycrystalline forms.

Structural Elucidation of Arsenic Incorporation in Jarosite Structures via XRD

Jarosite, a hydrous sulfate (B86663) mineral, is known for its ability to incorporate various ions, including arsenate (AsO₄³⁻), into its structure. X-ray diffraction is the primary method used to confirm and characterize this incorporation, which is of significant environmental interest for arsenic immobilization.

When arsenate substitutes for sulfate in the jarosite structure, it induces changes in the unit cell parameters that are detectable by XRD. Studies on synthetic potassium jarosite have shown that as the proportion of arsenate increases, both the a and c unit-cell parameters expand slightly. This expansion is attributed to the larger size of the arsenate ion compared to the sulfate ion. XRD analyses have demonstrated that up to 9.9 wt.% of AsO₄ can be structurally incorporated into synthetic jarosite. Beyond certain concentrations, separate crystalline phases, such as scorodite (FeAsO₄·2H₂O), may precipitate, which are also identified by their unique XRD patterns.

In synthetic ammonium jarosite, XRD results have confirmed the incorporation of arsenic into the structure, with one study reporting an approximate formula of [(NH₄)₀.₉₁(H₃O)₀.₀₉]Fe₂.₄₅[(SO₄)₁.₈₀(AsO₄)₀.₂₀][(OH)₄.₃₅(H₂O)₁.₆₅]. Research has shown that synthetic ammonium jarosite can incorporate up to 4.1 wt.% arsenate. The synergistic incorporation of both lead (Pb²⁺) and arsenate into the jarosite structure has also been investigated using XRD with Rietveld refinement. These studies revealed that the amount of arsenate that can be substituted into the jarosite structure is enhanced when lead is also incorporated, filling up to 33% of the tetrahedral sites normally occupied by sulfate. The jarosite unit cell volume was observed to increase with higher amounts of incorporated As(V).

Crystal Structure Refinement of Ammonium Dihydrogen Arsenate

The crystal structure of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound known for its antiferroelectric properties, has been the subject of several refinement studies using X-ray diffraction data. These refinements have provided precise details about its atomic arrangement, particularly in its paraelectric phase.

Refinements have consistently placed NH₄H₂AsO₄ in the tetragonal space group I-42d. A notable refinement by Khan and Baur provided detailed crystallographic parameters. The structure features a three-dimensional network of AsO₄ tetrahedra linked by hydrogen bonds, with ammonium ions occupying cavities within this framework.

The key structural features from these refinements include the tetrahedral coordination of the arsenic atom by four oxygen atoms and the tetrahedral geometry of the ammonium ion (NH₄⁺). The hydrogen atoms of the H₂AsO₄⁻ group are involved in a linear hydrogen bond geometry with two equivalent oxygen atoms. The precise determination of atomic positions and bond lengths through these refinements is crucial for understanding the physical properties of the material, such as the mechanism of its phase transitions. High-resolution studies, including those using high-frequency magic-angle spinning NMR, complement the XRD data to provide a more complete picture of the displacive behavior related to its antiferroelectric nature.

Table 2: Refined Crystallographic Data for Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)

Parameter Value Source
Crystal System Tetragonal
Space Group I-42d
Unit Cell Parameter (a) 7.63 Å
Unit Cell Parameter (c) 8.01 Å
Unit Cell Volume 466.64 ų
As-O Bond Length 1.72 Å
N-H Bond Length 1.04 Å

Note: Data from the refinement by Khan and Baur (1973) as reported by the Materials Project.

Analysis of As-O Bond Lengths and Their Structural Implications

The length of the arsenic-oxygen (As-O) bond is a fundamental parameter in the structure of arsenate compounds, providing insight into the coordination environment of the arsenic atom and the nature of the chemical bonding. Variations in As-O bond lengths can indicate the presence of protonation, disorder, or strain within the crystal lattice.

In arsenate (As⁵⁺) compounds, arsenic is typically found in a tetrahedral coordination with four oxygen atoms (AsO₄ tetrahedron). The average As-O bond length in such tetrahedra is generally around 1.68-1.69 Å. However, individual bond lengths can vary significantly depending on the specific chemical environment. For instance, in dihydrogen arsenate groups (H₂AsO₄⁻), the As-O(H) bonds, where the oxygen is bonded to a hydrogen atom, are typically longer than the As-O bonds involving non-protonated oxygen atoms. In a study of Pb(H₂AsO₄)₂, the As-OH bonds were found to be approximately 1.72 Å, while the terminal As-O bonds were shorter at about 1.65 Å.

Extended X-ray Absorption Fine Structure (EXAFS) analysis, a technique sensitive to local atomic environments, has been used to probe As-O bond lengths in various materials. In a study of arsenate-substituted synthetic jarosite, EXAFS data indicated a uniform As-O interatomic distance of 1.68 Å, consistent with tetrahedral coordination. For arsenite (As³⁺) in aqueous solution, EXAFS analysis revealed an average As-O bond length of 1.77 Å for the As(OH)₃ species at neutral pH.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound compounds. These methods provide information on the vibrational modes of the constituent ions, the ammonium cation (NH₄⁺) and the arsenate anion (AsO₄³⁻), allowing for the identification of specific chemical bonds and the characterization of the local environment within the crystal.

FT-IR spectroscopy is particularly effective for detecting the characteristic vibrational frequencies of the arsenate (As-O) and ammonium (N-H) functional groups. The trihydrate form of this compound, (NH₄)₃AsO₄·3H₂O, is stabilized by hydrogen bonding between water molecules, ammonium ions, and arsenate tetrahedra, which influences the spectral features. wikipedia.org

In studies of related compounds like ammonium-arsenic jarosite, FT-IR analysis clearly identifies the vibrational modes associated with these groups. researchgate.netscispace.com The presence of the arsenate ion is confirmed by strong absorption bands corresponding to the As-O stretching vibrations. researchgate.net Similarly, the N-H bonds of the ammonium cation give rise to distinct absorption bands. wikipedia.orgscispace.com

The following table summarizes typical FT-IR absorption bands observed in compounds containing ammonium and arsenate ions.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3400O-H stretching (ν) in water molecules researchgate.net
~1420N-H bending mode in ammonium (NH₄⁺) scispace.com
865 and 833As-O asymmetric stretching in arsenate (AsO₄³⁻) researchgate.net
828v1 (AsO₄³⁻) and v3 (AsO₄³⁻) modes researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds.

These spectral signatures are essential for confirming the composition of synthesized this compound. wikipedia.org The technique is also sensitive enough to detect variations in the crystal structure and the effects of hydration or dehydration on the compound. iucr.orgnih.gov

Raman spectroscopy complements FT-IR by providing information on different vibrational modes, particularly those involving symmetric vibrations which may be weak or inactive in IR spectra. Studies on various arsenate compounds, including those with ammonium ions, have utilized Raman spectroscopy to assign specific vibrational modes and understand structural phase transitions. africaresearchconnects.comresearchgate.net

The table below presents typical Raman shifts for arsenate and ammonium groups found in related crystal structures.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3173Ammonium (NH₄⁺) related mode acs.org
667As-O related mode acs.org
560, 531As-O related modes acs.org

Table 2: Representative Raman Shifts in Ammonium-Arsenic Compounds.

Fourier-Transform Infrared Spectroscopy (FT-IR) for As-O and N-H Bond Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly specific technique for structural elucidation, capable of identifying the chemical environment of particular nuclei. For this compound compounds, solid-state NMR is especially valuable.

Solid-state ¹⁵N NMR spectroscopy is a powerful method for directly probing the ammonium (NH₄⁺) cations in solid samples. acs.org This technique can distinguish between different ammonium sites within a crystal lattice, providing unequivocal evidence of their presence and environment. iucr.orgnih.gov

In a study of an arsenic(III) oxide intercalate with ammonium chloride (NH₄Cl·As₂O₃·0.5H₂O), ¹⁵N solid-state NMR spectroscopy was used to confirm the existence of two symmetry-independent ammonium cations within the structure. iucr.orgnih.gov By comparing the ¹⁵N NMR spectrum of this compound with those of related ammonium bromide and ammonium iodide intercalates, researchers could assign specific NMR signals to cations occupying particular crystallographic sites. iucr.orgnih.gov The chemical shift of ¹⁵N is a sensitive indicator of the local electronic environment, making it an excellent tool for structural confirmation in complex inorganic solids. acs.orgnih.gov

Arsenic(III) oxide can form intercalation compounds where layers of As₂O₃ are separated by guest ions, such as ammonium and chloride. acs.orgiucr.org These materials are not simple mixtures but ordered structures where the guest ions are arranged in specific layers within the arsenic oxide host. acs.org

NMR spectroscopy has been instrumental in characterizing these complex structures. For example, in hydrated arsenic(III) oxide intercalates with potassium chloride, ¹H solid-state NMR, along with IR spectroscopy, revealed the presence and dynamic disorder of water molecules. acs.orgacs.org In the analogous ammonium chloride intercalate, ¹⁵N ssNMR spectroscopy was crucial for revising a previously proposed crystal structure model. iucr.orgnih.gov The technique proved that the compound was isostructural with its potassium chloride counterpart and confirmed the distinct environments of the ammonium cations. iucr.orgnih.gov These studies highlight the capability of NMR to provide detailed structural insights that are often unattainable with diffraction methods alone.

Solid-State 15N NMR for Ammonium Cation Site Confirmation

Electron Microscopy and Elemental Analysis

Electron microscopy techniques, combined with elemental analysis, provide visual and compositional information about this compound materials. Scanning Electron Microscopy (SEM) is used to observe the morphology, size, and aggregation of crystals, while Energy-Dispersive X-ray Spectroscopy (EDS) confirms the elemental composition.

In studies of synthesized ammonium-arsenic jarosite, a related compound, SEM images revealed that the material consists of particles made of joined rhombohedral crystals, forming compact spherical structures. scispace.com The particle sizes were observed to be in the range of 25-40 micrometers, with individual crystallite sizes between 2 and 12 micrometers. scispace.com Similar analyses on other arsenical jarosites have shown spheroidal aggregates of rhombohedral microcrystals. mdpi.com

EDS analysis accompanying these microscopic observations confirms the presence of the expected elements. scispace.commdpi.com For ammonium-arsenic compounds, EDS spectra show peaks corresponding to arsenic, oxygen, and often sulfur and iron in the case of jarosites. scispace.com While nitrogen can be difficult to detect with EDS due to overlaps with other elements like oxygen, its presence is inferred from the synthesis and confirmed by other techniques like FT-IR. scispace.com Furthermore, elemental analysis using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to precisely quantify the elemental ratios, verifying the stoichiometry of the compound. wikipedia.orgfda.gov

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Morphology and Composition

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful analytical technique for characterizing this compound and related compounds. mdpi.com SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and shape of the crystals, while EDS allows for the simultaneous qualitative and semi-quantitative analysis of the elemental composition of the scanned area. mdpi.comscience.gov

Research on arsenic-containing jarosite, a complex compound that can incorporate ammonium, demonstrates the utility of this method. Studies on synthesized ammonium-sodium jarosite with arsenic revealed precipitates composed of spheroidal aggregates with sizes ranging from 10 to 40 µm. mdpi.com Higher magnification of these particles showed that the aggregates were formed from smaller rhombohedral microcrystals, typically 2 to 6 µm in size. mdpi.com Similarly, characterization of an ammonium-arsenic jarosite sample identified particles with a main size of 38 µm and a distinct rhombohedral morphology. scispace.com

The EDS analysis is crucial for confirming the presence of expected elements and identifying any impurities. In the analysis of a partially decomposed particle of ammonium-sodium jarosite with arsenic, EDS analysis of the unreacted core confirmed the presence of Sodium (Na), Sulfur (S), Iron (Fe), Oxygen (O), and Arsenic (As). mdpi.com After partial decomposition, the remaining ash layer was shown by EDS to contain Fe, O, and As, indicating that other elements had diffused into the solution. mdpi.com This ability to map elemental distribution provides critical insights into chemical reaction mechanisms. mdpi.commdpi.com For ammonium-arsenic jarosite, EDS analysis is used to confirm the elemental makeup alongside other techniques. scispace.com

Table 1: Summary of SEM-EDS Findings for Ammonium-Arsenic Compounds

Compound AnalyzedMorphological FeaturesParticle/Crystal SizeElemental Composition (via EDS)Source(s)
Ammonium-sodium jarosite with arsenicSpheroidal aggregates composed of rhombohedral microcrystals.Aggregates: 10-40 µm; Microcrystals: 2-6 µmCore: Na, S, Fe, O, As; Ash Layer: Fe, O, As mdpi.com
Ammonium-arsenic jarositeRhombohedral morphology.Main size: 38 µmAs, Fe, S, O, N scispace.com

Chemical Analysis for Stoichiometric Determination

Determining the precise stoichiometry of this compound compounds is essential for understanding their chemical properties and behavior. While EDS provides a semi-quantitative overview, more precise quantitative chemical analysis techniques are required to establish the exact empirical formula. scispace.comsoton.ac.uk A combination of methods is often employed to accurately quantify each constituent element.

For complex compounds like ammonium-arsenic jarosite, researchers have utilized a suite of analytical techniques. scispace.com Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a common method for determining the concentration of elements like sulfur. scispace.com Iron content can be accurately measured using classical techniques such as dichromatometry. scispace.com For quantifying arsenic, Atomic Absorption Spectroscopy (AAS) is frequently used. scispace.com The nitrogen content, and by extension the amount of ammonium, is typically determined through elemental analysis (CHN/SO). scispace.com

Through the combined results of these analyses, an approximate chemical formula for the synthesized compound can be calculated. For example, a study on ammonium-arsenic jarosite determined its stoichiometry to be (NH₄)Fe₂.₄₅[(SO₄)₁.₈₀(AsO₄)₀.₂₀][(OH)₄.₁₅(H₂O)₁.₈₅]. scispace.comresearchgate.net In another case, the formula for an ammonium-sodium jarosite with arsenic was established as [(NH₄)₀.₇₂Na₀.₀₆(H₃O)₀.₂₁]Fe₂.₅₂[(SO₄)₁.₈₅(AsO₄)₀.₁₅][(OH)₄.₄₁(H₂O)₁.₅₉]. mdpi.com These formulas are derived by considering the molar relationships and charge balances between the constituent ions. mdpi.comresearchgate.net

Table 2: Analytical Methods for Stoichiometric Determination of Ammonium-Arsenic Compounds

Element/IonAnalytical MethodPurposeSource(s)
Sulfur (S)Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)Quantifies total sulfur content. scispace.com
Iron (Fe)DichromatometryQuantifies total iron content. scispace.com
Arsenic (As)Atomic Absorption Spectroscopy (AAS)Quantifies total arsenic content. scispace.com
Nitrogen (N)Elemental Analysis (CHN/SO)Quantifies nitrogen to determine ammonium (NH₄⁺) content. scispace.com
Multiple ElementsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Verifies overall composition and purity. wikipedia.org

Reactivity and Reaction Mechanisms of Ammonium Arsenate

Acid-Base Chemistry and Neutralization Reactions

Ammonium (B1175870) arsenate [(NH₄)₃AsO₄] is the salt of a weak base, ammonia (B1221849) (NH₃), and a polyprotic weak acid, arsenic acid (H₃AsO₄). Consequently, its behavior in aqueous solution is characterized by the acidic nature of the ammonium cation (NH₄⁺) and the basic nature of the arsenate anion (AsO₄³⁻). Aqueous solutions of ammonium arsenate are typically mildly acidic, with a pH ranging from 4 to 6. wikipedia.org

The compound readily participates in neutralization reactions with bases. These reactions are exothermic, generating heat. chemdad.comchemicalbook.comechemi.comnoaa.gov When reacting with strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), this compound is neutralized, producing ammonia gas. nj.gov

The synthesis of various this compound salts highlights this acid-base character. Depending on the stoichiometric ratio of ammonia to arsenic acid, different salts can be formed, including ammonium dihydrogen arsenate (NH₄H₂AsO₄) and diammonium hydrogen arsenate ((NH₄)₂HAsO₄). wikipedia.orgatomistry.com The formation of these acid salts demonstrates the stepwise neutralization of arsenic acid. wikipedia.org The heats of neutralization for these reactions have been quantified, providing insight into the thermodynamics of the process. atomistry.com

ReactionProduct
H₃AsO₄ + NH₃ →NH₄H₂AsO₄ (Ammonium Dihydrogen Arsenate)
H₃AsO₄ + 2NH₃ →(NH₄)₂HAsO₄ (Diammonium Hydrogen Arsenate)
H₃AsO₄ + 3NH₃ →(NH₄)₃AsO₄ (this compound)

Redox Behavior of Arsenate Compounds

The arsenic atom in the arsenate anion (AsO₄³⁻) exists in its highest positive oxidation state, +5. wikipedia.org In aqueous environments, the redox potential (Eh) and pH are critical factors determining arsenic's speciation. scispace.comresearchgate.net Under oxidizing conditions, the pentavalent arsenate (As(V)) form is the predominant and most stable species. clu-in.org Conversely, under moderately reducing conditions, arsenate can be reduced to the trivalent arsenite (As(III)) form. scispace.comclu-in.org

This reduction can be mediated by chemical or microbial processes. scispace.com While arsenates are generally considered weak oxidizing agents, they can react with reducing agents. echemi.comechemi.com For instance, in the presence of water, this compound can react with metals such as zinc, aluminum, and iron to produce highly toxic arsine gas (AsH₃), a reaction that involves the reduction of arsenic from the +5 state to the -3 state. nj.gov The transformation between As(V) and As(III) is environmentally significant, as it strongly influences arsenic's solubility, mobility, and toxicity. scispace.comresearchgate.net

Thermal Decomposition Pathways and Products

This compound is thermally unstable and decomposes upon heating. wikipedia.orgchemdad.com Even in hot water, the compound breaks down. chemicalbook.comechemi.com When heated above 100°C, it begins to lose ammonia, which can lead to the formation of acid salts like ammonium hydrogen arsenate or various arsenic oxides. wikipedia.org Upon strong heating to the point of complete decomposition, a mixture of toxic fumes is released, including ammonia, nitrogen oxides (NOx), and elemental arsenic or its oxides. chemdad.comchemicalbook.compfaltzandbauer.com

Studies on related, more complex compounds like ammonium-arsenic jarosite provide further insight into the decomposition process. The thermal decomposition of ammonium-sodium jarosite with arsenic occurs in distinct stages, as detailed in the table below. mdpi.com

Temperature Range (K)Temperature Range (°C)ProcessMass Loss (%)Products
373–518100–245Dehydration-Evaporation of absorbed water
518–633245–360Dehydroxylation2.4Loss of structural water
633–713360–440Ammonium Loss5.3Release of NH₃ gas
808–963535–690Desulfation48.7 (total)Release of SO₂ and formation of metal oxides and sulfates
853–893580–620Arsenate VolatilizationslightVolatilization of AsO₄ species

At very high temperatures (700–1200°C), the final solid residue from the decomposition of ammonium-arsenic jarosite is primarily hematite (B75146) (Fe₂O₃). researchgate.netscispace.com

During thermal decomposition, a significant portion of the arsenic can be retained in the solid residue, particularly in the presence of other metals like iron. In studies of ammonium-arsenic jarosite, arsenic was found to be stabilized within the solid structure, remaining in the residual solids at temperatures above 700°C. researchgate.netscispace.com

Even at temperatures as high as 1100°C, a substantial amount of arsenic remains sorbed within the hematite particles, often as an amorphous compound. scispace.com Analysis of the solid residue after decomposition at 1100°C confirmed the presence of 1.948% arsenic by weight. scispace.com Research on ammonium-sodium jarosite indicates that the arsenate within the crystal lattice is stable up to 853 K (580°C), at which point it begins to volatilize. mdpi.com The effect of temperature on arsenic adsorption to solid phases can be complex; while some studies show that rising temperatures decrease arsenate adsorption, others report an increase, suggesting that factors such as the specific mineralogy of the solid phase play a crucial role. mdpi.com

Decomposition Products at Elevated Temperatures

Dissolution and Transformation in Aqueous and Alkaline Media

This compound is soluble in water at room temperature but decomposes in hot water. wikipedia.orgchemdad.com Its behavior in alkaline solutions is of particular interest due to its relevance in various industrial and environmental contexts.

In strongly alkaline environments, such as a sodium hydroxide solution, ammonium-containing arsenical compounds undergo incongruent dissolution. researchgate.netscispace.com This type of dissolution means the compound does not dissolve uniformly; instead, it decomposes to form new solid and aqueous species.

For ammonium-sodium jarosite with arsenic, the alkaline decomposition process follows a shrinking core model and occurs in three distinct stages: an induction period, a progressive conversion period, and a final stabilization period. mdpi.comresearchgate.net During this reaction, a layered structure develops on the dissolving particles. An outer "ash layer" of solid iron(III) hydroxide [Fe(OH)₃] forms, surrounding an unreacted core of the original material. researchgate.net

Crucially, as the compound decomposes, the arsenate is not released into the alkaline solution but is instead adsorbed by the newly formed iron hydroxide solid residue. mdpi.comresearchgate.net Meanwhile, other ions like ammonium (NH₄⁺) and sulfate (B86663) (SO₄²⁻) diffuse from the particle into the solution. researchgate.net This process effectively retains the arsenic in the solid phase, even under the extreme pH conditions that would typically increase the mobility of arsenate. clu-in.orgmdpi.com

Chemical Decomposition Kinetics and Reaction Periods

The study of the chemical decomposition of ammonium-containing arsenical compounds, particularly in alkaline environments, reveals a multi-stage kinetic process. Research on arsenical ammonium-sodium jarosite provides significant insights into these mechanisms. The decomposition in an alkaline medium, such as NaOH, is characterized by three distinct stages: an induction period, a progressive conversion period, and a final stabilization period. mdpi.com

The process is found to be controlled by the chemical reaction itself, with the progressive conversion stage aligning with the shrinking core model. mdpi.com During this phase, a layer of ash, primarily composed of iron(III) hydroxide with adsorbed arsenate, forms around an unreacted core. mdpi.com Ions such as Na+, NH4+, and SO42− diffuse from the core into the solution, while OH− ions diffuse from the solution to the reaction front. mdpi.com The reaction concludes when the unreacted core is fully consumed. mdpi.com

The decomposition kinetics are highly dependent on temperature and the concentration of hydroxide ions. mdpi.com An increase in temperature leads to a decrease in the duration of the induction period. mdpi.com The reaction order for the decomposition in NaOH media was determined to be approximately 0.94 for the conversion period and 1.22 for the induction period. mdpi.com

Table 1: Kinetic Parameters for Alkaline Decomposition of Arsenical Ammonium-Sodium Jarosite An interactive data table representing the activation energy and reaction order for the distinct periods of decomposition.

Decomposition Stage Activation Energy (Ea) Reaction Order (n)
Induction Period 65.0 kJ/mol 1.22
Conversion Period 51.6 kJ/mol 0.94

Data derived from studies on arsenical ammonium-sodium jarosite decomposition in NaOH media. mdpi.com

Thermal decomposition analysis of ammonium-arsenic jarosite in an air atmosphere shows a multi-stage process as temperature increases. researchgate.net The key stages of mass loss are detailed in the table below.

Table 2: Thermal Decomposition Stages of Arsenical Ammonium Jarosite An interactive data table showing the temperature ranges and corresponding events during thermal decomposition.

Temperature Range Event Mass Loss
518 K (245 °C) Evaporation of excess moisture 2.4%
521 K - 693 K (248 °C - 420 °C) Dehydroxylation -
633 K - 713 K (360 °C - 440 °C) Evaporation of ammonium 5.3%
808 K - 963 K (535 °C - 690 °C) Loss of sulfate (SO₄) and oxygen (O) 48.7% (total)

Data sourced from thermogravimetric analysis of arsenical ammonium jarosite. mdpi.com

Formation of Amorphous Iron Hydroxide and Adsorbed Arsenate Species

During the alkaline decomposition of ammonium-arsenic jarosite, an incongruent dissolution occurs where sulfate and ammonium ions are removed from the lattice and diffuse into the solution. researchgate.netscispace.com This process leaves the iron and arsenic behind in the solid phase. researchgate.netscispace.com The resulting solid is an amorphous compound, identified as a gel consisting of iron(III) hydroxide with arsenate species adsorbed onto its surface. researchgate.netscispace.com

This formation of an amorphous iron hydroxide layer with adsorbed arsenate is a key feature of the decomposition process in alkaline media. mdpi.com The arsenate remains associated with the iron-containing solid residue rather than dissolving into the aqueous solution. researchgate.netscispace.com Studies show that in these synthetic iron hydroxide precipitates, a significant portion of the arsenate is adsorbed to the solid, with no evidence of the formation of less soluble compounds like scorodite under these conditions. researchgate.net The strong adsorption of arsenate to amorphous ferric hydroxide is a recognized mechanism for arsenic attenuation. nih.gov Even after the complete decomposition of the initial jarosite structure, the resulting amorphous solid does not readily evolve into new crystalline phases at moderate temperatures. scispace.com However, when these solids are subjected to very high temperatures (e.g., 700–1200 °C), they can transform into more stable crystalline phases like hematite (Fe₂O₃), with the arsenic retained within the iron oxide structure. researchgate.netscispace.com

The interaction between arsenate and iron hydroxides is complex. The presence of ferrous iron (Fe(II)) sorbed to the surface of amorphous ferric hydroxide can increase the capacity for arsenate sorption over a pH range of 5 to 9. nih.gov

Reactions with Metals to Form Arsenic-Containing Gases

This compound and its related acid salt, diammonium hydrogen arsenate, are known to react with certain metals, particularly in the presence of water. nj.govilo.org This reaction is hazardous as it produces highly toxic arsine gas (AsH₃). nj.govilo.org Metals that are susceptible to this reaction include iron, aluminum, and zinc. nj.govilo.org

The reaction involves the reduction of the arsenate ion (AsO₄³⁻) by the metal. In the presence of an acid or water which can provide protons, the arsenic is reduced from the +5 oxidation state to -3, forming arsine. nih.gov Arsine is a colorless, flammable, and extremely toxic gas with a characteristic garlic-like odor. nih.govnoaa.gov It is a potent hemolytic agent, capable of causing severe health effects and even death upon inhalation. noaa.gov The generation of arsine gas can occur when arsenic impurities in metals or ores come into contact with acids. nih.govnoaa.gov Given that aqueous solutions of this compound are mildly acidic, this can facilitate the reaction. wikipedia.orgchemdad.com

Due to the extreme toxicity of arsine, handling this compound in the presence of susceptible metals requires strict safety protocols to prevent the accidental generation of this dangerous gas. nj.govilo.org

Environmental Chemistry and Biogeochemical Transformations of Arsenate in Ammonium Rich Systems

Geochemical Speciation and Distribution of Arsenic Forms

Arsenic can exist in various oxidation states (-III, 0, +III, and +V), with arsenite (As(III)) and arsenate (As(V)) being the most common inorganic forms in natural waters. nih.gov The distribution of these species is largely controlled by the pH and redox conditions of the environment. nih.govacs.org In oxygenated waters, arsenate is the more stable form, while arsenite dominates under reducing conditions. nih.gov The presence of high concentrations of ammonium (B1175870) is often indicative of reducing conditions in groundwater. mecon.gob.arbohrium.com

Arsenic can be found in various environmental compartments, including:

Water: Dissolved arsenic species, primarily arsenite and arsenate, are of significant concern for drinking water quality. slu.senih.gov

Sediments: Arsenic can be adsorbed onto or co-precipitated with minerals, particularly iron oxides and hydroxides. nih.govnerc.ac.uk

Soils: Both natural and anthropogenic sources contribute to arsenic in soils, where it can be taken up by plants. nih.govpageplace.de

In ammonium-rich systems, the geochemical speciation of arsenic can be complex. For instance, in geothermal waters, which can have high concentrations of both arsenic and ammonium, thioarsenic species can form in the presence of reduced sulfur. geoscienceworld.org The stability of different arsenic species can also be affected by the presence of other ions. For example, the formation of iron precipitates in iron-rich waters can impact the stability of both arsenite and arsenate. nih.goviarc.fr

Mechanisms of Arsenic Mobilization and Immobilization in Environmental Matrices

The movement and fixation of arsenic in the environment are governed by a variety of chemical and biological processes. The presence of ammonium can significantly influence these mechanisms.

Ammonium-Enhanced Arsenic Mobilization from Aquifer Sediments

Recent research has highlighted the role of ammonium in enhancing the release of arsenic from aquifer sediments. researchgate.netnih.govacs.org Studies have shown that the addition of ammonium can increase arsenic release by a significant percentage, particularly in the presence of organic electron donors. researchgate.netnih.govacs.orgfigshare.comx-mol.net This enhanced mobilization is often linked to microbial processes, where ammonium acts as an electron donor, driving the reduction of iron(III) oxides that have arsenic adsorbed to their surfaces. researchgate.net The positive correlation between ammonium and arsenic concentrations has been observed in various high-arsenic groundwater systems globally. researchgate.net

A study on aquifer sediments from the western Hetao Basin demonstrated that decreases in ammonium concentrations were positively correlated with increases in both total produced Fe(II) and released arsenic. nih.govacs.orgx-mol.net This suggests a direct link between ammonium oxidation and arsenic mobilization.

Role of Redox Conditions in Arsenic Mobilization

Redox conditions are a critical factor controlling arsenic mobility. nih.govnerc.ac.uk Under oxidizing conditions, arsenic tends to be immobilized through adsorption to iron oxides. mdpi.com However, in reducing environments, the reductive dissolution of these iron minerals releases the bound arsenic into the water. nerc.ac.ukmdpi.com The presence of high ammonium concentrations is often associated with such reducing conditions, thereby promoting arsenic release. researchgate.net

The spatial distribution of arsenic in groundwater is often heterogeneous and closely linked to local redox conditions. nerc.ac.uk For instance, in some aquifers, the highest arsenic concentrations are found in shallow, near-river groundwaters that also exhibit elevated levels of nutrients like ammonium. nerc.ac.uk

Influence of Ammonium-Rich Waters on Arsenate Stability

Ammonium-rich waters can directly influence the stability of arsenate. wikipedia.org A 2021 study found that such waters can enhance arsenic mobility by stabilizing the arsenate ion, which increases its bioavailability in agricultural soils. wikipedia.org However, the stability of arsenic species in water samples can be challenging to maintain during analysis, with rapid oxidation of As(III) being observed in ammonia-rich waters even with the addition of preservatives. researchgate.net

Microbial Transformations of Arsenic and Nitrogen

Microorganisms play a pivotal role in the biogeochemical cycling of both arsenic and nitrogen. mdpi.comnih.govnih.gov The metabolic activities of various bacteria can lead to the transformation of arsenic species and influence their mobility.

Microbial Fe(III) Reduction Coupled with Anaerobic Ammonium Oxidation

A key process in ammonium-rich, arsenic-contaminated environments is the coupling of microbial Fe(III) reduction with anaerobic ammonium oxidation (anammox). researchgate.netnih.govacs.orgbohrium.com In this process, certain microorganisms use ammonium as an electron donor to reduce Fe(III) minerals. researchgate.net This reduction of iron oxides leads to the release of adsorbed arsenic. mdpi.com

Genome-resolved metagenomic analyses have suggested that this ammonium-induced Fe(III) reduction requires syntrophic metabolic interactions between bacterial Fe(III) reduction and archaeal ammonium oxidation. researchgate.netnih.govacs.orgx-mol.net This syntrophic relationship highlights the complex microbial interplay driving arsenic mobilization in these systems. The process, sometimes referred to as "Feammox," involves the oxidation of ammonium to nitrogen gas (N2), nitrite (B80452) (NO2-), or nitrate (B79036) (NO3-) using Fe(III) as the electron acceptor. bohrium.comnih.govresearchgate.net

Furthermore, a novel biogeochemical process termed "Asammox" has been observed, where anaerobic ammonium oxidation is directly coupled to arsenate reduction. researchgate.net This discovery further expands our understanding of the intricate links between the nitrogen and arsenic cycles.

Interactive Data Table: Ammonium-Enhanced Arsenic Mobilization

The following table summarizes findings from a study on the effect of ammonium on arsenic release from aquifer sediments. acs.orgacs.orgfigshare.comx-mol.net

TreatmentAmmonium AdditionOrganic Carbon SourceArsenic Release Enhancement (%)
ControlNoNone-
Sed-AmmYesNone16.1
Sed-Glu-AmmYesGlucose49.6
Sed-La-AmmYesLactate (B86563)35.2
Sed-La/Ac-AmmYesLactate/Acetate (B1210297)42.8

Dissimilatory Nitrate Reduction and Nitrogen Fixation Co-occurring with Arsenate Reduction

The biogeochemical cycles of arsenic and nitrogen are intricately linked, particularly in anaerobic environments where microorganisms utilize alternative electron acceptors for respiration. Dissimilatory nitrate reduction and nitrogen fixation can co-occur with arsenate reduction, influencing arsenic's mobility and speciation.

The interaction is complex and depends on the specific microbial populations. Research has identified different types of dissimilatory arsenate-respiring prokaryotes (DARPs). acs.org Type-I DARPs can reduce nitrate to nitrite, and this resulting nitrite can suppress the expression of the arrA gene (arsenate reductase gene), thereby inhibiting As(V) reduction. acs.org In contrast, Type-II DARPs reduce nitrate to ammonium (DNRA pathway), and the produced ammonium can enhance the expression of the arrA gene and promote the growth of DARPs, leading to increased As(III) release. acs.org Therefore, the net effect of nitrate on arsenic mobilization depends on the dominant DARP community in the environment. acs.org In some paddy soils, the addition of nitrate has been shown to decrease As(III) concentrations by acting as a competing electron acceptor and inhibiting dissimilatory iron reduction, which is often linked to arsenic release. scies.org

Nitrogen fixation, the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃), is another critical process that can be coupled with arsenic transformation. Some nitrogen-fixing bacteria, or diazotrophs, possess arsenic resistance mechanisms and can reduce arsenate. researchgate.netmdpi.com For instance, Citrobacter sp. G-C1, a nitrogen-fixing bacterium isolated from high-arsenic groundwater, was found to reduce As(V) during nitrogen fixation. mdpi.com However, high levels of arsenic can negatively impact nitrogen fixation. The presence of arsenic has been shown to decrease the population of nitrogen-fixing diazotrophs and reduce the expression of the nifH gene, which is essential for nitrogenase activity. researchgate.netnih.gov The reduction of As(V) can also compete for electrons with the nitrogen fixation process, potentially lowering its efficiency. researchgate.net Despite this, some nitrogen-fixing bacteria can tolerate high arsenic concentrations and play a dual role in arsenic bioremediation and improving soil nitrogen content. nih.gov In oligotrophic marine environments, nitrogen-fixing cyanobacteria like Crocosphaera watsonii have demonstrated arsenate resistance, which is crucial for their survival in low-phosphate, high-arsenate waters. frontiersin.org

Table 1: Influence of Nitrogen Cycling on Arsenate Reduction
Nitrogen ProcessAssociated Microbial GroupEffect on Arsenate (As(V)) ReductionUnderlying MechanismReference
scienceDissimilatory Nitrate Reduction (to Nitrite)Type-I DARPs (e.g., Neobacillus sp.)arrow_downwardInhibitionNitrate acts as a preferred electron acceptor. The product, nitrite, suppresses the expression of the arsenate reductase (arrA) gene. acs.org
scienceDissimilatory Nitrate Reduction (to Ammonium - DNRA)Type-II DARPs (e.g., Paenibacillus sp.)arrow_upwardPromotionThe product, ammonium, enhances arrA gene expression and promotes the growth of arsenate-reducing bacteria. acs.org
ecoNitrogen FixationDiazotrophs (e.g., Citrobacter sp., Rhizobium sp.)sync_altCo-occurrence/Potential InhibitionSome diazotrophs can reduce As(V) as a detoxification mechanism. However, high arsenic levels can inhibit nitrogenase activity (nifH gene expression) and compete for reducing equivalents. researchgate.netmdpi.comnih.gov

Biogenic Arsenate Reduction and Oxidation Pathways

Microorganisms play a central role in arsenic speciation through biogenic reduction and oxidation pathways. These transformations are fundamental to arsenic's environmental behavior, affecting its toxicity, mobility, and bioavailability. tandfonline.com

Biogenic Arsenate Reduction Microbial arsenate reduction, the conversion of As(V) to As(III), occurs via two primary pathways: detoxification and respiration. asm.orgbiorxiv.org

Detoxification (Arsenic Resistance): This is a widespread mechanism among microbes to survive in arsenic-contaminated environments. The process is mediated by the ars operon. tandfonline.com Soluble arsenate is taken into the cell, often through phosphate (B84403) transporters. asm.org Inside the cytoplasm, the enzyme arsenate reductase, encoded by the arsC gene, reduces As(V) to As(III). tandfonline.com The resulting arsenite is then expelled from the cell by an efflux pump, commonly the ArsB protein. frontiersin.org This pathway does not conserve energy for the cell but serves as a protective measure. tandfonline.comasm.org

Dissimilatory Arsenate Respiration: Certain prokaryotes, known as DARPs, can use arsenate as a terminal electron acceptor in their anaerobic respiration, coupling the oxidation of electron donors (like lactate or acetate) to As(V) reduction. nih.govtandfonline.com This process is energy-conserving, supporting microbial growth. tandfonline.com The key enzyme is a respiratory arsenate reductase, encoded by the arrA gene, which is typically located in the periplasm. tandfonline.com Dissimilatory reduction is considered a major driver for arsenic mobilization in anoxic environments like flooded soils and sediments. asm.org

Biogenic Arsenite Oxidation The oxidation of As(III) back to the less mobile As(V) is also a microbially-mediated process. This can occur under both aerobic and anaerobic conditions and can be a detoxification mechanism or a mode of energy generation (chemoautotrophy).

Aerobic Arsenite Oxidation: Many aerobic bacteria can oxidize arsenite to arsenate. The primary enzyme involved is arsenite oxidase (AIO), which is often encoded by the aioA (formerly arxA) gene. frontiersin.org This enzyme is a molybdo-protein located in the periplasm. For some bacteria, this oxidation is a detoxification step, while for others, it is the primary energy-generating reaction for chemoautotrophic growth. frontiersin.org

Anaerobic Arsenite Oxidation: Some microorganisms can oxidize arsenite in the absence of oxygen by using alternative electron acceptors, such as nitrate. frontiersin.org For example, Alkalilimnicola ehrlichii MLHE-1 can grow as a chemoautotroph by coupling As(III) oxidation to nitrate reduction. frontiersin.org The enzyme responsible for this anaerobic oxidation is encoded by the arx gene cluster. frontiersin.org Photoautotrophic bacteria can also perform anoxygenic photosynthesis using arsenite as the electron donor. frontiersin.org

Table 2: Key Biogenic Pathways for Arsenic Transformation
TransformationPathwayMetabolic PurposeKey Genes/EnzymesEnvironmental ConditionsReference
As(V) → As(III) Detoxification ReductionCellular detoxificationarsC (Cytoplasmic arsenate reductase)Aerobic/Anaerobic tandfonline.combiorxiv.org
As(V) → As(III) Dissimilatory RespirationEnergy conservation (respiration)arrA (Periplasmic arsenate reductase)Anaerobic tandfonline.comasm.org
As(III) → As(V) Chemoautotrophic OxidationEnergy conservationaioA / arxA (Arsenite oxidase)Aerobic frontiersin.org
As(III) → As(V) Anaerobic Chemoautotrophic/ Photoautotrophic OxidationEnergy conservationarx cluster (Anaerobic arsenite oxidase)Anaerobic (with NO₃⁻) / Anoxygenic frontiersin.org

Environmental Fate and Transport of Ammonium Arsenate Species

This compound is highly soluble in water, a property that significantly influences its environmental fate and transport. wikipedia.orgchemdad.com Its presence in the environment, often from historical pesticide use or industrial activities, poses a risk of contamination to soil, groundwater, and surface waters. wikipedia.org The mobility of arsenic is fundamentally tied to its chemical speciation, which is controlled by redox conditions and the presence of other chemical species. epa.gov

In aqueous systems, this compound dissociates into ammonium (NH₄⁺) and arsenate (AsO₄³⁻) ions. wikipedia.org Arsenate, the As(V) form, is generally less mobile in soils and sediments compared to arsenite (As(III)) because it tends to adsorb strongly to the surfaces of iron and aluminum oxides and hydroxides. asm.org However, the fate of these ions is complex and interdependent.

Recent research highlights that ammonium can enhance the mobilization of arsenic in aquifer sediments. wikipedia.orgacs.org High concentrations of ammonium can stimulate the activity of specific microbial communities, such as ammonia-oxidizing archaea. acs.orgmdpi.com These processes can lead to the reductive dissolution of iron (hydr)oxides that have arsenic sorbed to their surfaces, thereby releasing arsenic into the groundwater. mdpi.com A novel biogeochemical process, termed "Asammox," has been identified where anaerobic ammonium oxidation is directly coupled to arsenate reduction, further contributing to arsenic mobilization. researchgate.net

The transport of arsenic in the environment is largely mediated by water. who.int In oxygen-rich waters, arsenate is the predominant species, while in reducing environments like deep groundwater, arsenite prevails. who.int The transformation between these species, driven by microbial activity, is a key factor in arsenic's transport. epa.gov The presence of ammonium and its transformation to nitrate via nitrification can influence the redox potential of the system. nih.gov While nitrification consumes oxygen and can help maintain reducing conditions favorable for arsenic mobilization, the resulting nitrate can act as an oxidant, potentially re-oxidizing mobile As(III) to the more readily sorbed As(V), or inhibiting As(V) reduction. scies.orgepa.govnih.gov

Advanced Analytical Techniques for Arsenate Detection and Speciation in Research

Chromatographic Separation Coupled with Spectrometric Detection

The combination of chromatographic separation techniques with highly sensitive spectrometric detectors is the cornerstone of modern arsenic speciation analysis. This hyphenated approach allows for the physical separation of different arsenic species from a sample matrix, followed by their specific and quantitative detection.

High-Performance Liquid Chromatography–Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Arsenic Speciation

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for the speciation of arsenic. nih.govscielo.bringeniatrics.com This method offers high selectivity and sensitivity, with a broad dynamic range, making it suitable for determining various arsenic species. scielo.bringeniatrics.com In this technique, the HPLC system separates the different arsenic compounds in a sample. The eluent from the HPLC column is then introduced into the ICP-MS, which serves as an element-specific detector to quantify the arsenic in each separated fraction. nih.gov

The versatility of HPLC-ICP-MS allows for the use of different chromatographic modes, with anion-exchange chromatography being one of the most popular for separating the primary arsenic species. nih.gov This is due to the ionic nature of many arsenic compounds. nih.gov However, a significant challenge in HPLC-ICP-MS is the potential for polyatomic interferences, where ions from the sample matrix or mobile phase can have the same mass-to-charge ratio as arsenic (m/z 75). nih.govingeniatrics.com To address this, dynamic reaction/collision cells are often employed in the ICP-MS system. nih.govingeniatrics.com

Table 1: HPLC-ICP-MS Method Parameters for Arsenic Speciation

ParameterConditionReference
Column Agilent Bio SAX scielo.br
Mobile Phase Ammonium (B1175870) phosphate (B84403) salt gradient (1 to 10 mM) at pH 10.2 scielo.br
Run Time 15 minutes scielo.br
Detector Inductively Coupled Plasma-Mass Spectrometer scielo.br

Ion Exchange Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Speciation

Ion-exchange chromatography (IEC) coupled with ICP-MS is a fundamental technique for arsenic speciation. scirp.orgresearchgate.net This method is particularly effective for separating ionic arsenic species, which are of significant toxicological concern. scirp.org The separation is based on the reversible exchange of ions between the sample and the stationary phase of the chromatographic column. researchgate.net

Anion-exchange chromatography is the most frequently utilized form of IEC for arsenic speciation. nih.govnih.gov It effectively separates anionic arsenic species like arsenate (As(V)). The separated species are then detected with high sensitivity by the ICP-MS. thermofisher.com The coupling of IC with ICP-MS provides a robust solution for elemental speciation analysis at trace levels. cromlab-instruments.es

Anion Exchange Chromatography for Arsenate Separation

Anion exchange chromatography is a cornerstone for the separation of arsenate from other arsenic species. nih.govnih.gov This technique utilizes a stationary phase with positively charged functional groups that attract and retain negatively charged ions (anions), such as arsenate. By carefully controlling the composition and pH of the mobile phase, different anionic species can be eluted at different times, achieving separation. researchgate.net

Strong anion-exchange resins are commonly used to separate arsenite and arsenate. researchgate.netnih.gov For instance, at a controlled acidic pH, arsenite (As(III)) can pass through the column while arsenate (As(V)) is retained and can be subsequently eluted with a different mobile phase. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed during the run, can improve peak shape and separation efficiency. nih.gov

Table 2: Anion Exchange Chromatographic Conditions for Arsenic Speciation

ColumnMobile PhasepHApplicationReference
Dowex 1 x 80.12M Hydrochloric Acid (for elution)AcidicSeparation of As(III) and As(V) in ground water nih.gov
G3154A/1017.5 mM (NH4)2HPO47.9Speciation of As(III), As(V), DMA, and MMA nih.gov
Hamilton PRP-X10010 mM Ammonium Phosphate8.25Arsenic speciation in rice scielo.br
Agilent Bio SAX G3154A/1011-10 mM (NH4)2HPO4 gradient10.2Determination of AsB, DMA, As(III), MMA, and As(V) researchgate.net

Ion Chromatography (IC) for Arsenic Species

Ion chromatography (IC) is a high-performance liquid chromatographic technique specifically designed for separating ionic species. scirp.orgthermofisher.com It is the most frequently applied method for arsenic speciation due to the ionic nature of the most toxic arsenic compounds. scirp.org IC systems, when coupled with detectors like ICP-MS, provide an excellent platform for quantifying both inorganic and organic forms of arsenic. thermofisher.com

A key advantage of dedicated IC systems is that they are often constructed to be metal-free, which minimizes background contamination and is crucial for trace-level analysis. thermofisher.cn The separation in IC is typically achieved using ion-exchange columns and aqueous eluents. scirp.org The choice of eluent is critical for achieving robust and reliable arsenic speciation. scirp.org

Dynamic Reaction Cell (DRC) for Interference Minimization in ICP-MS

A significant challenge in the analysis of arsenic by ICP-MS is the presence of polyatomic interferences, particularly the argon chloride ion (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio (m/z 75) as arsenic. nih.govspectroscopyonline.com The Dynamic Reaction Cell (DRC) is a technology designed to mitigate these interferences. brooksapplied.comrsc.org

The DRC is a chamber located before the analyzing quadrupole of the mass spectrometer, into which a reactive gas is introduced. brooksapplied.com This gas reacts with the interfering ions, converting them into non-interfering species, a process known as "chemical resolution". brooksapplied.com For arsenic analysis, oxygen is often used as the reaction gas. spectroscopyonline.comamazonaws.com It reacts with arsenic ions (⁷⁵As⁺) to form arsenic oxide ions (⁷⁵As¹⁶O⁺), which can be detected at a different mass (m/z 91) where the chloride interference is absent. nih.govspectroscopyonline.com This approach dramatically improves detection limits and reduces biased results. brooksapplied.com

Table 3: Reaction Gases Used in DRC-ICP-MS for Arsenic Analysis

Reaction GasMechanismTarget InterferenceReference
Oxygen (O₂)Converts ⁷⁵As⁺ to ⁷⁵As¹⁶O⁺ (detected at m/z 91)⁴⁰Ar³⁵Cl⁺ at m/z 75 nih.govspectroscopyonline.com
Methane (CH₄)Directly removes ⁴⁰Ar³⁵Cl⁺ by reaction⁴⁰Ar³⁵Cl⁺ at m/z 75 nih.gov
Hydrogen (H₂)Eliminates polyatomic interferences that co-elute with certain arsenic speciesArCl⁺ researchgate.netresearchgate.net

Use of Ammonium-Based Eluents in HPLC and Ion Exchange Chromatography

The choice of eluent, or mobile phase, is critical in chromatographic separations of arsenic species. Ammonium-based eluents are frequently employed in both HPLC and ion exchange chromatography for arsenic speciation. nih.govthermofisher.cn These eluents, such as ammonium carbonate and ammonium phosphate, offer several advantages. nih.govnih.govoup.com

Ammonium salts are effective at reducing matrix interferences from high chloride concentrations and can help prevent clogging problems in the chromatographic system. nih.gov They are also compatible with ICP-MS detection. oup.com The pH and concentration of the ammonium-based eluent can be optimized to achieve excellent resolution of various arsenic species, including arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govoup.com For example, a mobile phase containing 7.5 mM diammonium hydrogen phosphate at pH 7.9 has been shown to effectively separate these species within 9 minutes. nih.gov In many cases, anion exchange chromatography using an ammonium carbonate-based eluent results in complete separation with narrow peak shapes, leading to an improved signal-to-noise ratio. thermofisher.cn

Table 4: Examples of Ammonium-Based Eluents in Arsenic Speciation

EluentpHColumnApplicationReference
7.5 mM (NH₄)₂HPO₄7.9Anion-exchange (G3154A/101)Separation of As(III), As(V), DMA, and MMA nih.gov
(NH₄)₂CO₃ and Methanol8.5Not specifiedSpeciation of arsenite, arsenate, MMA, DMA, arsenobetaine, and arsenocholine nih.gov
12.5 mM Ammonium Phosphate8.5Hamilton PRP-X100Simultaneous separation of arsenic and selenium species oup.com
100 mM (NH₄)₂CO₃Not specifiedDionex AG-7 and AS-7Elution of different arsenic species cromlab-instruments.es
Ammonium Carbonate Buffer9.8 and 7.5IC-PAK HR anion exchangeFast separation of five arsenic species researchgate.netresearchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods are fundamental in the quantification and characterization of arsenic species. These techniques rely on the interaction of electromagnetic radiation with arsenic atoms to provide information on concentration, oxidation state, and local atomic environment.

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique used to determine the chemical form of arsenic in various samples, including solids and solutions. researchgate.net The method provides detailed information about the local chemical and structural environment of a specific element. uq.edu.au XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uq.edu.auspeciation.net

The XANES region is particularly sensitive to the oxidation state of the absorbing atom. uq.edu.auspeciation.net The energy at which the absorption edge occurs increases with the oxidation state. uq.edu.au For instance, the maximum absorption energy (E max) for arsenite (As(III)) is observed at a lower energy (e.g., 11,870.8 eV) compared to arsenate (As(V)) (e.g., 11,875.6 eV). researchgate.net By comparing the XANES spectrum of an unknown sample to those of known arsenic standard compounds, researchers can identify the oxidation state of arsenic present. uq.edu.aumsu.ru Linear combination fitting of XANES spectra can also quantify the relative proportions of different arsenic species in a sample. researchgate.netuq.edu.au This makes XAS an invaluable tool for studying the transformation and fate of arsenic in environmental and biological systems. geoscienceworld.org

Recent advancements, such as quick-scanning XAS (Q-XAS), allow for the collection of spectra in a matter of seconds, enabling the in-situ monitoring of rapid redox processes involving arsenic. pnas.org

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the total concentration of arsenic in a sample. nih.gov In this method, the sample is typically atomized in a flame or a graphite (B72142) furnace, and the absorption of light by free arsenic atoms at a characteristic wavelength (193.7 nm) is measured. epa.gov

For enhanced sensitivity and to overcome matrix interferences, AAS is often coupled with hydride generation (HG-AAS). shimadzu.comdiva-portal.org This technique converts arsenic in the sample to a volatile arsine gas (AsH₃). epa.govshimadzu.com The sample is first treated with a reducing agent, such as sodium borohydride (B1222165) in an acidic medium, to convert both As(III) and As(V) to arsine. nih.govshimadzu.com To ensure the complete conversion of As(V) to As(III) before hydride generation, a pre-reduction step using a reagent like potassium iodide is often necessary. nih.govdiva-portal.org The generated arsine gas is then swept by an inert gas, like argon, into a heated quartz cell in the path of the atomic absorption spectrophotometer for measurement. epa.govoiv.int

HG-AAS offers significantly lower detection limits than conventional flame AAS, often in the parts-per-billion (ppb) or µg/L range, making it suitable for trace arsenic analysis in water and other environmental samples. nih.govshimadzu.comnih.gov The typical detection limit for this method can be around 0.002 mg/L. epa.gov For speciation analysis, different conditions for hydride generation can be employed. For example, As(III) can be selectively converted to arsine under specific acidic conditions, while total inorganic arsenic is determined after a pre-reduction step. The concentration of As(V) can then be calculated by the difference. rsc.orgscienceasia.org

Table 1: Comparison of AAS and HG-AAS for Arsenic Quantification

Feature Atomic Absorption Spectroscopy (AAS) Hydride Generation Atomic Absorption (HG-AAS)
Principle Measures light absorption by free atoms in a flame or furnace. epa.gov Converts arsenic to volatile arsine gas before AAS measurement. epa.govshimadzu.com
Sensitivity Lower sensitivity, suitable for higher concentrations. shimadzu.com High sensitivity, up to 1,000 times higher than flame AAS. shimadzu.com
Detection Limit Higher detection limits. Lower detection limits (e.g., ~1 ppb or 0.002 mg/L). epa.govshimadzu.com
Sample Preparation Requires sample dissolution. epa.gov Involves a reduction and hydride generation step. nih.govepa.gov
Interferences Susceptible to matrix interferences. Reduces matrix interferences by separating arsenic from the sample matrix. shimadzu.com

| Speciation | Primarily for total arsenic determination. nih.gov | Can be adapted for speciation of As(III) and As(V). rsc.orgscienceasia.org |

Synchrotron-based X-ray Fluorescence Microscopy (XRF) is a non-destructive technique that maps the distribution of elements within a sample with high spatial resolution, often at the micrometer scale. berstructuralbioportal.orgfrontiersin.org It works by exciting atoms in the sample with a focused X-ray beam, causing them to emit characteristic fluorescence X-rays that are unique to each element. nih.gov This allows for the creation of detailed elemental maps, showing where arsenic is localized in complex samples like plant tissues or soil aggregates. berstructuralbioportal.orgfrontiersin.org

When combined with X-ray Absorption Near-Edge Spectroscopy (µ-XANES), XRF becomes a powerful tool for spatially resolved speciation. berstructuralbioportal.org After identifying areas of high arsenic concentration using XRF mapping, µ-XANES spectra can be collected from those specific micro-locations. oup.com As discussed previously, the XANES spectra reveal the oxidation state of the arsenic. uq.edu.au This combination allows researchers to not only see where arsenic is located but also to determine its chemical form (e.g., arsenate or arsenite) in that specific location. berstructuralbioportal.orgoup.com For example, this technique has been used to show that arsenate is transported through the vascular tissue of a fern and is then reduced to the more toxic arsenite within the fronds. oup.com This level of detail is critical for understanding the biogeochemical cycling and metabolic pathways of arsenic. rsc.orgacs.org

Atomic Absorption Spectroscopy (AAS) and Hydride Generation Atomic Absorption (HG-AAS) for Arsenic Quantification

Sample Preparation and Extraction Protocols for Speciation Analysis

The goal of sample preparation for speciation analysis is to extract the different forms of arsenic from the sample matrix without altering their original chemical form. rsc.org The choice of extraction method is critical for obtaining accurate and reliable results.

Microwave-assisted extraction (MAE) is an efficient method for extracting arsenic species from solid samples like soils, sediments, and biological tissues. tandfonline.comnih.gov This technique uses microwave energy to heat the sample and extraction solvent in a closed vessel, which accelerates the extraction process. analytik-jena.comufba.br Compared to traditional methods like sonication, MAE often provides better extraction efficiency in a shorter time. tandfonline.com The choice of extraction solvent is crucial and can range from water to various acid or buffer solutions, depending on the sample matrix and the target arsenic species. rsc.orgufba.brrsc.org For example, phosphoric acid has been found to be effective for extracting arsenic species from soils. nih.govanalytik-jena.com

For the determination of total arsenic, microwave-assisted digestion is employed. This more aggressive procedure uses strong acids, such as nitric acid or a mixture of nitric and hydrochloric acid, to completely break down the sample matrix and release all the arsenic into the solution. analytik-jena.comufba.brepa.gov The resulting digest is then suitable for analysis by techniques like ICP-MS or AAS. epa.gov It is important to note that digestion procedures typically convert all arsenic species into a single inorganic form, usually As(V). nih.gov

Table 2: Typical Parameters for Microwave-Assisted Procedures

Parameter Microwave-Assisted Extraction (MAE) Microwave-Assisted Digestion
Objective Extract arsenic species without altering their form. rsc.org Decompose the sample to determine total arsenic content. epa.gov
Reagents Weaker solvents (e.g., water, methanol-water, phosphoric acid). rsc.orgnih.govufba.br Strong acids (e.g., nitric acid, aqua regia). analytik-jena.comepa.gov
Temperature Lower temperatures (e.g., 80-90 °C) to preserve species. rsc.orgufba.brtandfonline.com Higher temperatures (e.g., 180 °C) for complete decomposition. analytik-jena.com
Time Shorter times (e.g., 20-30 minutes). rsc.orgtandfonline.com Can be similar to extraction, depending on the program. analytik-jena.com

| Outcome | Extract suitable for speciation analysis (e.g., by HPLC-ICP-MS). tandfonline.comanalytik-jena.com | Digest suitable for total elemental analysis (e.g., by ICP-MS, AAS). epa.gov |

Ammonium acetate (B1210297) is utilized in sample preparation for arsenic analysis, particularly as a buffer and an extractant. In some sequential extraction schemes for soils and sediments, a solution of ammonium acetate (e.g., 1 M, pH 5) is used in the initial step. mdpi.com This step aims to extract the water-soluble and easily exchangeable fractions of arsenic, which are considered to be highly mobile and bioavailable. mdpi.com

In the context of chromatography for arsenic speciation, ammonium acetate serves as a component of the mobile phase or buffer. nih.gov For instance, in High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), an ammonium acetate buffer can be used to separate different arsenic species. cdc.govnih.gov Its properties as a buffer help maintain a stable pH, which is critical for achieving reproducible chromatographic separation of species like arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov The use of ammonium acetate in the mobile phase has been shown to facilitate a robust and highly selective methodology for urinary arsenic speciation. nih.gov

Microwave-Assisted Extraction and Digestion

Emerging Methodologies in Environmental Arsenic Analysis

Radioisotope assays are a powerful tool for studying the biogeochemical pathways of arsenic. These assays utilize radioactive isotopes of arsenic, primarily ⁷³As, as tracers to monitor the transformation of arsenate in various environmental matrices. wikipedia.orgnih.gov By introducing a known amount of [⁷³As]arsenate into a sample, such as soil, sediment, or water, researchers can track its fate with high sensitivity. wikipedia.orgmonobasinresearch.org

This technique allows for the direct measurement of microbial activity, specifically the rate of dissimilatory arsenate reduction (DAsR), where certain anaerobic bacteria use arsenate as a terminal electron acceptor for respiration, reducing it to arsenite. monobasinresearch.orgnih.gov For example, studies in the anoxic waters of Mono Lake, California, used a ⁷³As radioassay to quantify the reduction of arsenate to arsenite by the native microbial population, revealing that arsenate was a significant electron acceptor for anaerobic respiration in the water column. monobasinresearch.org The method involves separating the different arsenic species (e.g., ⁷³As(V) and ⁷³As(III)) after incubation and quantifying the radioactivity in each fraction. monobasinresearch.org This provides unambiguous evidence and rates of microbial transformation processes, which are crucial for understanding arsenic mobility in environments like contaminated aquifers and sediments. wikipedia.orgnih.gov

Genome-resolved metagenomics has emerged as a transformative approach for dissecting the complex microbial interactions that drive arsenic's environmental behavior. researchgate.net This culture-independent technique involves sequencing the entire genetic material from an environmental sample (e.g., groundwater or soil) and then computationally reconstructing the genomes of the individual microbial community members, known as Metagenome-Assembled Genomes (MAGs). researchgate.netplos.org

By analyzing these MAGs, researchers can identify the specific genes and predict the metabolic pathways involved in arsenic transformation. researchgate.netplos.org Key genes targeted in these studies include:

arsC : This gene codes for an arsenate reductase, an enzyme that detoxifies arsenate by reducing it to arsenite inside the cell. researchgate.netplos.orgnih.gov

arrA : This gene encodes the catalytic subunit of the respiratory arsenate reductase, which is a key marker for bacteria that can "breathe" arsenate (DAsR). plos.orgplos.org

aioA : This gene (also known as arxA) encodes the arsenite oxidase, allowing certain microbes to use arsenite as an electron donor for energy. plos.orgplos.orgbiorxiv.org

Efflux pump genes (arsB, ACR3) : These genes enable microbes to expel arsenite from the cell, conferring resistance. plos.orgbiorxiv.org

Methylation genes (arsM) : This gene is responsible for the biomethylation of arsenic, which can produce volatile arsenic compounds. biorxiv.org

A study of an arsenic-contaminated aquifer in the Hetao Basin, for instance, used genome-resolved metagenomics to link specific microbial populations to arsenic mobilization. researchgate.netnih.gov The analysis revealed that downgradient, where arsenic levels were high, there was an abundance of genes for Fe(III) reduction and As(V) detoxification (arsC), suggesting a process where microbes dissolve arsenic-bearing iron minerals and then reduce the released arsenate. researchgate.netnih.gov This powerful approach allows scientists to build comprehensive biogeochemical models, linking microbial community structure directly to arsenic cycling and contamination patterns in the environment. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

Applications in Materials Science, Industrial Processes, and Environmental Remediation

Use as a Standard for Arsenate Ion Speciation in Analytical Chemistry

Ammonium (B1175870) arsenate serves as a crucial standard in analytical chemistry for the speciation of arsenate ions. wikipedia.org The differentiation and quantification of arsenic's various chemical forms (species) are essential for understanding its distribution, toxicity, and fate in environmental and biological systems. researchgate.net Inorganic arsenate, As(V), is one of the most common forms found in water sources, and its toxicity differs significantly from other species like arsenite, As(III). researchgate.netsswm.info

In this context, high-purity ammonium arsenate is used to prepare standard solutions of As(V). These standards are vital for calibrating analytical instruments and validating methods designed to separate and quantify different arsenic species. wikipedia.org The most prominent technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). wikipedia.orgnih.gov This method allows for the effective separation of arsenic compounds, with ICP-MS providing sensitive and element-specific detection. nih.govrsc.org

By using a known concentration of this compound as a reference, analysts can accurately identify and measure the As(V) content in complex samples like water, soil, and biological tissues. wikipedia.orgamecj.com The reliability of these measurements is fundamental for toxicological studies, environmental monitoring, and ensuring regulatory compliance for arsenic levels in drinking water. wikipedia.orgt3db.ca

Table 1: Analytical Techniques for Arsenic Speciation

TechniqueDescriptionRole of this compound Standard
HPLC-ICP-MS A powerful hyphenated technique that separates chemical species (HPLC) and detects them with high sensitivity (ICP-MS). nih.govrsc.orgUsed to create calibration curves for the precise quantification of the arsenate (As(V)) peak. wikipedia.org
Ion Exchange Chromatography (IC) Separates ions based on their affinity to a charged stationary phase. wikipedia.orgresearchgate.net It is often coupled with ICP-MS for detection. wikipedia.orgServes as the As(V) standard to determine retention time and response factor. wikipedia.org
Ion Pair Chromatography (IPC) A variation of reversed-phase chromatography that can separate both ionic and neutral species using an ion-pairing reagent. researchgate.netrsc.orgUsed to confirm the identity and concentration of anionic arsenate species in a sample. rsc.org

Application as a Growth Agent for Arsenate-Containing Crystals

This compound is utilized in crystallographic studies as a growth agent for producing arsenate-containing crystals. wikipedia.org This application stems from the structural analogy between the arsenate (AsO₄³⁻) and phosphate (B84403) (PO₄³⁻) tetrahedra. wikipedia.orgnih.gov This similarity allows this compound to be used in solution-based crystal growth techniques, where it influences the nucleation and development of larger, well-defined crystals of other arsenate compounds.

Its role as a growth agent is particularly valuable in materials science research, where the synthesis of single crystals with specific properties is desired. By controlling the conditions of crystallization with agents like this compound, researchers can study the structures and properties of novel arsenate materials. wikipedia.org

Catalytic Applications of this compound Compounds

While this compound itself is not a widely used catalyst, related complex this compound compounds are being explored for their catalytic potential. ontosight.aiontosight.ai For instance, vanado-arsenates, such as ammonium vanado-arsenate, are investigated for their ability to facilitate oxidation-reduction reactions. ontosight.ai The presence of multiple oxidation states in elements like vanadium within the crystal structure makes these materials candidates for catalytic applications in various chemical syntheses. ontosight.ai

Similarly, compounds like ammonium magnesium arsenate are being examined for their potential catalytic properties. ontosight.ai Research in this area often focuses on developing cost-effective and efficient catalysts for specific organic reactions. For comparison, ammonium metavanadate has shown promise as a mild and inexpensive catalyst for synthesizing certain organic compounds at room temperature, highlighting the potential of related ammonium-containing compounds in catalysis. noahchemicals.com

Precursor for Advanced Materials (e.g., Ceramics, Nanostructured Materials)

This compound compounds serve as precursors in the synthesis of more complex materials, including ceramics and nanostructured materials. ontosight.ai The thermal decomposition of this compound releases ammonia (B1221849) gas, leaving behind arsenic-containing residues that can be further processed. wikipedia.org

In materials science, precursors are essential starting materials for fabricating advanced materials with controlled composition and structure. Compounds like ammonium magnesium arsenate are explicitly noted as precursors for ceramics and nanostructured materials. ontosight.ai The synthesis of nanostructured ceramics often involves techniques like electrospinning or sol-gel methods, where a chemical precursor is converted into a nano-sized material through controlled chemical reactions and heat treatment. researchgate.netaip.org Likewise, transition-metal arsenide nanostructures, which have applications in magnetism and electronics, can be synthesized from arsenate precursors through reduction techniques. mst.edu The decomposition of this compound(III) has also been used as a method for the room-temperature crystallization of claudetite II, a polymorph of arsenic trioxide. acs.org

Zeolite Analogues for Waste Immobilization (e.g., Ammonium Zinc Arsenate)

Ammonium zinc arsenate (NH₄ZnAsO₄) is a zeolite analogue that has been synthesized and studied for its potential application in waste management. researchgate.netnih.gov Zeolites are porous materials with high ion-exchange capacity, making them useful for trapping and immobilizing hazardous materials. cambridge.org The concept behind using ammonium zinc arsenate is to incorporate toxic metal waste, such as zinc and arsenic, directly into the stable framework of a zeolite-like material. researchgate.net

Researchers have developed a low-temperature synthetic route to an ABW-type framework of ammonium zinc arsenate. nih.govgeoscienceworld.org However, studies examining the stability of this material have found that while it can be synthesized, it is highly unstable and soluble when exposed to aqueous environments outside of its specific synthetic conditions. researchgate.net This instability currently limits its practical use for the long-term immobilization of arsenic and other wastes in environmental settings. researchgate.net

Development of Nonlinear Optical (NLO) Materials

Certain this compound compounds have been identified as promising nonlinear optical (NLO) materials. google.comnih.gov NLO materials are crucial for technologies like laser frequency conversion, optical modulation, and optoelectronics. researchgate.net

Ammonium dihydrogen arsenate (NH₄H₂AsO₄), often abbreviated as ADA, is a well-known NLO crystal. google.com It is analogous to potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP), which are widely used NLO crystals. researchgate.net These materials are valued for their ability to generate second harmonics (frequency doubling) and for their electro-optical properties. researchgate.net

Research has also extended to more complex organic-inorganic hybrid compounds. For example, single crystals of tetrapropylammonium (B79313) dihydrogenmonoarsenate bis arsenic acid have been synthesized and characterized as a potential new NLO material. nih.gov Furthermore, new NLO materials with the formula AZn₂BO₃X₂ (where A can be NH₄⁺) have been developed, showing enhanced NLO responses. acs.org The presence of the ammonium ion (NH₄⁺) in these structures can contribute to favorable crystal growth behavior through hydrogen bonding. acs.org

Table 2: Examples of this compound-Related NLO Materials

CompoundFormulaNLO Property/Application
Ammonium Dihydrogen Arsenate (ADA)NH₄H₂AsO₄Frequency conversion, electro-optical modulation. google.comresearchgate.net
Tetrapropylammonium Dihydrogenmonoarsenate bis Arsenic Acid[CH₃(CH₂)₂]₄N(H₂AsO₄)(H₃AsO₄)₂Potential new NLO material. nih.gov
Ammonium Zinc Borate ChlorideNH₄Zn₂BO₃Cl₂UV nonlinear optical material with a large second-harmonic generation (SHG) response. acs.org

Remediation Technologies for Arsenic-Contaminated Environments

One of the significant applications related to this compound is in the remediation of arsenic-contaminated water. This is primarily achieved through precipitation, where soluble arsenic is converted into a solid, insoluble form that can be filtered out. The precipitation of magnesium this compound (MgNH₄AsO₄·6H₂O), also known as arsenstruvite, is a recognized method for removing arsenate from industrial wastewater, such as enargite leach solutions. tandfonline.com

This process involves adding magnesium and ammonium salts to the arsenic-laden water under controlled pH conditions (typically around pH 9.5) to induce the precipitation of magnesium this compound, which has low solubility. tandfonline.com Studies have shown this method can effectively reduce high concentrations of As(V) to very low levels. tandfonline.com

This chemical immobilization strategy is part of a broader category of remediation techniques that aim to stabilize contaminants. mdpi.com While other methods like coagulation with iron salts, adsorption on activated alumina (B75360) or granular ferric hydroxide (B78521), and ion exchange are also common for arsenic removal, the precipitation of arsenstruvite offers a targeted approach for solutions containing both arsenic and ammonia. sswm.infoacs.orgsae.org

Adsorption Technologies for Arsenate Removal from Water

Adsorption is a widely used technology for removing arsenic from water due to its simplicity, effectiveness, and cost-efficiency compared to other methods like membrane filtration or ion exchange. researchgate.nettandfonline.com The process relies on the ability of various adsorbent materials to bind arsenate ions (As(V)), the pentavalent form of arsenic, onto their surfaces. tandfonline.com For effective removal, trivalent arsenite (As(III)), which is the more mobile and less charged form of arsenic below pH 9.2, is often oxidized to the more readily adsorbable arsenate form. sswm.infoanl.gov

A range of materials have been investigated for their adsorbent properties:

Metal-Based Adsorbents: Activated alumina (Al₂O₃) and granular ferric hydroxide are effective due to their large surface areas. sswm.info Iron-coated sand, brick chips, and natural iron oxides are also used, leveraging the strong affinity of iron for arsenic. sswm.info

Zeolites: These minerals, both in their natural state and when modified with iron, have shown high efficiency in removing both arsenite and arsenate. anl.gov

Bio-adsorbents: Low-cost materials derived from agricultural waste, such as iron-impregnated bagasse fly ash and organically modified spent grains, have been successfully tested for arsenate removal. nih.govpjoes.com

Research on iron-impregnated bagasse fly ash demonstrated a direct correlation between the adsorbent dose and the percentage of arsenic removed. nih.gov Similarly, studies using modified spent grains in a fixed-bed column showed that the adsorption capacity is influenced by factors such as flow rate and the initial concentration of arsenic in the water. pjoes.com

Table 1: Efficacy of Iron-Impregnated Bagasse Fly Ash in Arsenic Removal This table shows the relationship between the amount of adsorbent used and the percentage of As(V) removed from a solution with an initial concentration of 100 μg/dm³.

Adsorbent Dosage (g/dm³)As(V) Removal (%)
0.4~75
3.0~96

Source: nih.gov

Molecular Imprinting Techniques for Selective Arsenate Adsorbents

To enhance the selectivity of adsorption technologies, molecular imprinting techniques have been developed to create polymers that can specifically target and bind arsenate ions. sae.orgnih.govmdpi.com This method involves forming a polymer matrix around a "template" molecule or ion—in this case, the arsenate ion. acs.org After the polymer is formed, the template is removed, leaving behind cavities that are specifically shaped to recognize and capture arsenate ions from a solution. acs.org

Key research findings in this area include:

The development of an arsenate anion surface-imprinted material (IIP-PDMC/SiO₂) using a cationic functional monomer. This material demonstrated a high specific recognition for arsenate over other competing anions like chromate (B82759) and nitrate (B79036). acs.org

The creation of adsorptive resins and membranes using molecularly imprinted acrylate (B77674) polymers supported on graphitic carbon nitride. sae.orgnih.gov These materials were specifically designed to remove both arsenate and ammonia and showed arsenate removal capacities comparable to commercial ion-exchange resins. nih.govmdpi.com

Table 2: Selectivity of an Arsenate-Imprinted Polymer (IIP-PDMC/SiO₂) This table displays the selectivity coefficient of the imprinted polymer for arsenate when compared to other ions, indicating a stronger affinity for arsenate.

Competing IonSelectivity Coefficient (Relative to Arsenate)
Chromate (CrO₄²⁻)8.814
Nitrate (NO₃⁻)7.898

Source: acs.org

Electrodialytic Remediation of Arsenic-Polluted Soil

Electrodialytic remediation is an emerging in-situ technology for cleaning up heavy metal-contaminated soils. mdpi.com The process uses an electric field to move pollutants through the soil. For arsenic, which often exists as a negative oxyanion (arsenate), the electric current facilitates its movement towards the anode. mdpi.comtandfonline.com The effectiveness of this technique can be enhanced by coupling it with permeable reactive barriers (PRBs) that capture the mobilized arsenic or by adding chemical agents to the soil. mdpi.comtandfonline.com

Studies have shown that the continuous addition of ammonia during the process can influence remediation efficiency. researchgate.net In one experiment treating soil from a wood preservation site contaminated with copper, chromium, and arsenic, electrodialytic remediation removed 61% of the arsenic. tandfonline.com The process involves placing the contaminated soil as a stirred suspension in an electrodialytic cell. tandfonline.com The use of facilitating agents like EDTA has also been shown to improve the removal of certain heavy metals by forming charged complexes that are more easily transported through the soil under the influence of the electric field. researchgate.net

Biological Oxidation and Coagulation for Arsenic Removal from Groundwater

Biological treatment methods offer a sustainable approach to removing arsenic and other contaminants from groundwater. These systems often target groundwater that contains elevated levels of arsenic, iron, manganese, and ammonium. researchgate.netnih.gov The core principle involves two main steps: the biological oxidation of dissolved elements, followed by coagulation and filtration. researchgate.net

A case study of a treatment plant in Northern Greece demonstrated a process where groundwater first undergoes aeration, followed by up-flow filtration. researchgate.net In this stage, naturally occurring bacteria perform several key functions:

Nitrification: Ammonium (NH₄⁺) is biologically oxidized into nitrate (NO₃⁻). researchgate.net

Manganese Oxidation: Mn(II) is converted to insoluble manganese oxides. researchgate.net

Arsenic Oxidation: Trivalent arsenite (As(III)) is oxidized to pentavalent arsenate (As(V)). researchgate.net

Following biological oxidation, a coagulant such as ferric chloride-sulfate (FeClSO₄) is added. researchgate.net This causes the arsenate to adsorb onto the newly formed iron colloids, which are then removed by a final filtration step, successfully reducing arsenic concentrations to below 10 µg/L. researchgate.net A similar biological system in Iowa also showed that bacteria effectively oxidize ammonia and convert As(III) to the more easily removable As(V), which is then captured with iron particles during filtration. nih.gov

Table 3: Contaminant Removal in a Biological Treatment Plant (Case Study) This table shows the concentration of key contaminants in groundwater before and after treatment involving biological oxidation and coagulation.

ContaminantConcentration in Raw WaterConcentration in Treated Water
Arsenic (As)20 µg/L< 10 µg/L
Manganese (Mn)235 µg/L< 50 µg/L
Ammonium (NH₄⁺)1.2 mg/L< 500 µg/L

Source: researchgate.net

Agricultural Management Strategies for Arsenic Reduction in Crop Production

Arsenic contamination in agricultural soils, often from the use of contaminated irrigation water, poses a risk to food safety, particularly in crops like rice. fao.orgbausabour.ac.in Arsenate in the soil can be taken up by plants because it mimics phosphate, a vital nutrient. researchgate.net Several agricultural management strategies have been developed to reduce the uptake of arsenic by crops.

Key strategies include:

Water Management: Since flooded, anaerobic conditions in paddy fields increase the mobility and availability of arsenic, water-saving techniques like intermittent irrigation or alternate wetting and drying can reduce arsenic uptake. fao.orgresearchgate.net Creating more aerobic soil conditions helps to keep arsenic in a less bioavailable form. fao.org

Soil Amendments: The application of iron-bearing materials to flooded soils can effectively reduce the amount of arsenic available to rice plants. researchgate.net

Fertilization Management: Balanced fertilization is considered an effective way to mitigate arsenic accumulation in the food chain. bausabour.ac.in

Cultivar Selection: A promising long-term strategy is the selection and development of crop varieties that naturally accumulate less arsenic in their edible parts. bausabour.ac.inresearchgate.net Genetic modification to enhance a plant's ability to sequester arsenic in its roots and shoots, preventing it from reaching the grain, is also an active area of research. bausabour.ac.in

Treatment of High-Salinity Alkaline Arsenic-Containing Wastewater

Industrial processes such as nonferrous metal smelting can generate high-salinity alkaline arsenic-containing wastewater (HSAW). nih.govresearchgate.net Treating this type of wastewater is challenging because the high concentration of other salts, particularly carbonates, interferes with standard precipitation methods for arsenic removal. nih.gov

A novel method has been developed that utilizes magnesium ammonium complex salts to selectively remove arsenic from HSAW. nih.govresearchgate.net The process is based on thermodynamic calculations and experimental results showing that in a system containing magnesium, ammonium, arsenate, and carbonate ions, arsenate can be selectively precipitated as magnesium this compound (NH₄MgAsO₄·6H₂O). nih.govresearchgate.net This allows for the separation of valuable carbonates from the hazardous arsenate. nih.gov

Research has demonstrated that this method is highly effective. In an arsenic solution containing a high concentration of sodium carbonate (150 g/L), an arsenic removal rate of over 90% was achieved. nih.govresearchgate.net The resulting precipitate, magnesium this compound, is a stable compound with a high arsenic grade, making it suitable for safe disposal or potential recovery. nih.gov

Table 4: Selective Arsenic Removal from High-Salinity Wastewater This table presents the results of precipitating arsenic as magnesium this compound from a solution high in sodium carbonate.

ParameterResult
Molar Ratio (Mg²⁺/NH₄⁺ : As(V))1.8:1 and 2:1
Arsenic Removal Rate90.16%
Arsenic Grade of Precipitate27.13%

Source: nih.govresearchgate.net

Industrial Preparation of Specialized Arsenate Compositions (e.g., for Wood Treatment Formulations)

This compound and related ammoniacal arsenate solutions have been key components in the formulation of wood preservatives. imarcgroup.comepa.gov While its direct use has declined due to toxicity concerns, it played a role in the development of more complex and stable preservatives. imarcgroup.comwikipedia.org

One of the most significant applications is in the formulation of Ammoniacal Copper Zinc Arsenate (ACZA) . google.compublications.gc.ca This preservative is not a simple mixture but a complex solution. It is prepared by dissolving copper oxide, zinc oxide, and arsenic acid into an aqueous solution containing ammonium hydroxide and ammonium bicarbonate. publications.gc.ca This process creates a concentrate containing:

Copper ammonium cations

Zinc ammonium cations

Arsenate and/or hydrogen arsenate anions

Carbonate and/or bicarbonate anions

Ammonia and water google.com

When this concentrate is used to treat wood, the ammonia evaporates, causing the copper, zinc, and arsenate components to precipitate within the wood cells, providing long-lasting protection against decay and insects. publications.gc.ca Methods have also been developed to produce copper arsenate compositions for Chromated Copper Arsenate (CCA) preservatives by reacting copper-bearing materials with arsenic trioxide in ammoniacal solutions. google.com

Table 5: Components of ACZA Wood Preservative Concentrate

Component TypeSpecific Chemical Species
CationsCopper ammonium, Zinc ammonium
AnionsArsenate, Hydrogen arsenate, Carbonate, Bicarbonate
Solvents/ReactantsAmmonia, Water

Source: google.com

Facilitation of Oligonucleotide Function through Ammonium Ions and Arsenicals

The function of oligonucleotides (ON), such as antisense oligonucleotides (ASOs) and ribozymes, is critically dependent on their cellular uptake and interaction with target molecules. nih.govnih.gov Research has revealed that certain small, widely available molecules can significantly enhance the activity of these therapeutic nucleic acids. nih.govnih.gov Among these, the ammonium ion (NH₄⁺) and arsenicals, specifically arsenic trioxide (which forms arsenite in solution), have been identified as potent facilitators of oligonucleotide function. nih.govnih.gov Their ability to improve ON activity, even in cells that are typically difficult to transfect, highlights a significant area of research for enhancing therapeutic strategies. nih.govresearchgate.net

Studies have demonstrated a synergistic relationship between ammonium ions and arsenite in promoting the function of splice-switching oligonucleotides (SSOs) and ASOs. nih.govpnas.org While both compounds can independently enhance ON activity, their combined use results in a significantly greater effect. nih.gov For instance, in HeLa cells, ammonium ions were shown to facilitate the activity of SSOs, and this effect was further amplified when used in conjunction with arsenite. nih.gov This synergy suggests that the two molecules may potentiate ON activity through different, complementary mechanisms. pnas.org

The proposed mechanisms differ for each compound. Arsenic trioxide (As(III)) appears to facilitate ON function by inducing a cellular stress response, which leads to the formation of a "stress-induced response complex" (SIRC). pnas.org This complex, containing various proteins, then transports the oligonucleotides to the nucleus, where they can exert their effects on gene expression. pnas.org Conversely, ammonium ions enhance oligonucleotide potency without triggering the same stress pathway, indicating a distinct mechanism of action. pnas.org It has been hypothesized that ammonium ions may improve ON activity by means a different mechanism, possibly by inhibiting lysosomal fusion. researchgate.netpnas.org

The enhancement of ON function by ammonium ions has been observed in various cell types, including both adherent and suspension cells like Jurkat T and CEM T cells, which are known to be resistant to standard transfection methods. nih.govresearchgate.net In Jurkat T cells, for example, treatment with ammonium ions significantly increased the efficacy of a BCL2-targeting ASO. researchgate.net A notable reduction in BCL-2 protein expression was achieved when the ASO was combined with ammonium ions, compared to a negligible effect with the ASO alone. researchgate.net

The research into these facilitators has significant implications. The use of small, inexpensive, and widely distributed molecules like ammonium compounds and arsenicals could lead to more effective oligonucleotide-based therapies. nih.govnih.gov By increasing the potency of oligonucleotides, it may be possible to use lower, safer concentrations while still achieving a therapeutic response. nih.govnih.gov

Research Findings on Oligonucleotide Function Facilitation

Facilitator(s) Oligonucleotide Type Cell Line Observed Effect Proposed Mechanism Reference(s)
Ammonium Ion (NH₄⁺) Splice-Switching Oligonucleotide (SSO)HeLaPotentiated SSO activity.Does not elicit a protein kinase R (PKR) stress response; mechanism is distinct from arsenite. pnas.org
Ammonium Ion (NH₄⁺) Antisense Oligonucleotide (ASO)Jurkat T cells, CEM T cellsEnhanced gene silencing in transfection-resistant cells.May involve inhibition of lysosomal fusion. nih.govresearchgate.net
Arsenic Trioxide (As(III)) Splice-Switching Oligonucleotide (SSO)HeLaFacilitated SSO potency in a dose-dependent manner.Induces cellular stress, leading to the formation of a Stress-Induced Response Complex (SIRC) that shuttles ONs to the nucleus. nih.govpnas.org
Ammonium Ion + Arsenic Trioxide Splice-Switching Oligonucleotide (SSO)HeLaSynergistic increase in ON function, greater than the additive effect of each compound alone.Combination of two separate activation pathways. nih.govpnas.org

Theoretical and Computational Studies of Ammonium Arsenate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is a widely used tool for studying the geometric and electronic properties of molecules and materials. acs.org While specific DFT studies on ammonium (B1175870) arsenate are not abundant in the literature, extensive research has been conducted on the arsenate (AsO₄³⁻) anion, particularly in the context of its interaction with mineral surfaces.

Atomistic modeling of arsenate adsorption on hydrated alumina (B75360) surfaces using DFT reveals important details about its geometry. mdpi.comresearchgate.net These studies show that the arsenate ion, which has an ideal tetrahedral geometry in its free state with O-As-O angles of 109.5°, experiences geometric distortion upon adsorption. mdpi.comresearchgate.net For instance, when arsenate binds to alumina surfaces in a bidentate binuclear fashion (where two of its oxygen atoms bind to two different aluminum atoms), the O(surf)-As-O(surf) angle can deviate significantly from the ideal tetrahedral angle. mdpi.com This distortion is influenced by steric factors and the rigidity of the surface model used in the calculations. mdpi.com

In a study of arsenate adsorption on an Al-BB cluster, the As-O(cluster) distances were found to be in agreement with experimental data. mdpi.com The calculated As-O bond distances in various adsorption configurations on alumina surfaces are presented in the table below.

Table 1: Calculated As-O Bond Distances in Adsorbed Arsenate Species on Alumina Surfaces using DFT

Adsorption Configuration Surface Type As-O(surf) Bond Distances (Å)
Bidentate Binuclear (BB) A3 1.718, 1.766
Bidentate Mononuclear (BM) A3 -
Bidentate Binuclear (BB) C3 -

Data sourced from DFT calculations of arsenate adsorption on various alumina surface models. mdpi.comresearchgate.net

The electronic structure of arsenate is also a key area of investigation. The projected density of states (PDOS) analysis for arsenate adsorbed on an Al₂O₃ surface indicates favorable bonding patterns between the arsenic atom and the surface oxygen atoms. mdpi.com The electronic band gap of a material, which is the energy difference between the valence band and the conduction band, is a critical electronic property that can be calculated using DFT. royalsocietypublishing.org For few-layer grey arsenic, DFT calculations have shown that the band gap is sensitive to the number of layers and in-layer strain, indicating a transition from a semimetallic character in the bulk to a semiconducting character in few-layer structures. arxiv.org While this is for elemental arsenic, it highlights the capability of DFT to predict the electronic behavior of arsenic-containing materials.

Quantum Chemical Calculations for Vibrational Modes and Hyperpolarizability

Quantum chemical calculations are instrumental in determining the vibrational frequencies (and thus the infrared and Raman spectra) and nonlinear optical (NLO) properties, such as hyperpolarizability, of molecules. researchgate.netnih.gov

While direct quantum chemical calculations for ammonium arsenate are scarce, studies on similar compounds, such as 1,3-diammonium propylarsenate, provide a framework for understanding what to expect. researchgate.net In such studies, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to compute the harmonic vibrational wavenumbers. researchgate.net The calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman spectra to provide a detailed interpretation of the vibrational modes. researchgate.net

The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov For 1,3-diammonium propylarsenate, NBO analysis confirmed the occurrence of intramolecular charge transfer. researchgate.net

The first-order hyperpolarizability (β) is a measure of the NLO response of a molecule and can be computed using quantum chemical methods. researchgate.netnih.gov For 1,3-diammonium propylarsenate, the calculated first-order hyperpolarizability was found to be significantly higher than that of urea (B33335), a standard NLO material, suggesting its potential for NLO applications. researchgate.net A study on crystalline urea mentions that its second-harmonic generation intensity was determined relative to ammonium dihydrogen arsenate (ADA), indicating that ADA is also a relevant material in the context of NLO properties. researchgate.net

Atomistic Modeling of Arsenate Adsorption at Mineral-Water Interfaces

The fate and transport of arsenic in the environment are heavily influenced by its adsorption at mineral-water interfaces. acs.orgusda.gov Atomistic modeling provides a molecular-level understanding of these adsorption processes. mdpi.comresearchgate.netuiowa.edu

DFT calculations are a primary tool for modeling the adsorption of arsenate on various mineral surfaces, including clay minerals like kaolinite (B1170537) and illite, and metal oxides like alumina and goethite. mdpi.comacs.org These models help in confirming or refuting experimental findings about the structure and reactivity of surface complexes. mdpi.comresearchgate.netuiowa.edu For example, DFT studies support experimental observations that arsenate prefers to bind to alumina surfaces in a bidentate binuclear configuration. mdpi.comresearchgate.net

Surface complexation models, such as the constant capacitance model (CCM), are used to describe the adsorption of arsenate as a function of environmental parameters like pH. acs.orgusda.gov These models assume that ion adsorption occurs through an inner-sphere ligand exchange mechanism. usda.gov

The table below summarizes different adsorption configurations of arsenate on alumina surfaces as determined by DFT studies.

Table 2: Adsorption Configurations of Arsenate on Alumina Surfaces

Adsorption Type Description
Bidentate Binuclear (BB) Two oxygen atoms of the arsenate ion bind to two different surface metal atoms.
Bidentate Mononuclear (BM) Two oxygen atoms of the arsenate ion bind to the same surface metal atom.

These configurations are commonly investigated in atomistic modeling studies of arsenate adsorption. mdpi.comresearchgate.net

Thermodynamic Equilibrium Calculations for Arsenate Systems

Thermodynamic equilibrium calculations are crucial for understanding the stability of different arsenic species and minerals under various geochemical conditions. geoscienceworld.orgplos.orgbrgm.fr These calculations often involve the use of thermochemical software that minimizes the Gibbs free energy of a multi-component, multiphase system to determine the equilibrium composition. geoscienceworld.org

The Gibbs free energy of formation (ΔG°f) is a key thermodynamic parameter. For aqueous arsenic acid (H₃AsO₄), a value of -766.12 kJ mol⁻¹ has been determined from carefully conducted experiments and corrected calculations. geoscienceworld.org The solubility of arsenic-containing minerals is also a critical factor. For example, the solubility of arsenolite (As₂O₃) in pure water at 25°C is 0.207 molal, which allows for the calculation of the thermodynamic properties of the aqueous H₃AsO₃° species. geoscienceworld.org

Thermodynamic data for various arsenate minerals and aqueous species have been compiled and critically reviewed to create internally consistent thermodynamic databases. brgm.frresearchgate.net These databases are essential for accurately modeling the behavior of arsenic in environmental systems. For instance, the dissociation constants for arsenic acid (H₃AsO₄) are well-established, with recommended pKa values of 2.24, 6.96, and 11.5. brgm.fr

In a study on the synthesis of ettringite containing arsenate, thermodynamic characterization using the chemical equilibrium model Visual MINTEQ was performed. plos.org The solubility product (logK) for HAsO₄-ettringite was calculated to be -48.4 ± 0.4 at 25°C. plos.org

The table below presents some key thermodynamic data for selected arsenic species.

Table 3: Selected Thermodynamic Data for Arsenic Species

Species/Reaction Thermodynamic Parameter Value
H₃AsO₄ (aq) ΔG°f -766.12 kJ mol⁻¹
As₂O₃ (arsenolite) Solubility (25°C) 0.207 molal
H₃AsO₄ Dissociation (pKa1) pKa 2.24
H₃AsO₄ Dissociation (pKa2) pKa 6.96
H₃AsO₄ Dissociation (pKa3) pKa 11.5

Data compiled from various thermodynamic studies and reviews. geoscienceworld.orgplos.orgbrgm.fr

Future Research Directions and Unresolved Challenges in Ammonium Arsenate Studies

Exploration of Novel Synthetic Pathways and Materials Architectures

The synthesis of ammonium (B1175870) arsenate is traditionally achieved through the reaction of concentrated arsenic acid with ammonia (B1221849) in an aqueous solution. wikipedia.org However, there is a growing interest in exploring novel synthetic pathways to create new materials architectures with unique properties. Future research in this area will likely focus on several key aspects:

Greener Synthetic Routes: Developing more environmentally friendly synthesis methods is a key goal. This includes exploring the use of less hazardous starting materials and solventless or solid-state reactions to minimize waste and energy consumption. epa.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. epa.gov

Controlled Crystallization: Gaining precise control over the crystallization process of ammonium arsenate and its derivatives is crucial for tuning their physical and chemical properties. Research will likely focus on techniques that allow for the manipulation of crystal size, shape, and morphology, which can influence factors like solubility and reactivity.

New Materials Architectures: Scientists are exploring the creation of novel materials based on or incorporating the arsenate group. This includes the synthesis of organic-inorganic hybrid materials, such as those combining polyaniline and polyethylene (B3416737) glycol with arsenic sulfide, which have shown potential for applications in electronics and optics. scirp.org Other research has focused on creating new molybdenum arsenate complexes with unique three-dimensional structures. acs.org The development of materials like magnetic arsenic-phosphorus alloy nanoribbons with small band gaps also opens up possibilities for new electronic devices. acs.org

A comparative look at different synthesis methods for related arsenate compounds, such as barium arsenate, highlights the trade-offs between yield and purity, underscoring the need for optimized synthetic protocols.

Deeper Understanding of Complex Biogeochemical Cycling and Environmental Transformations

This compound, like other arsenic compounds, is subject to complex transformations in the environment, which are influenced by a combination of biological and geochemical processes. wikipedia.orgeuropa.eu A deeper understanding of these cycles is essential for predicting the fate and transport of arsenic in various ecosystems.

Key areas for future research include:

Microbial Roles in Transformation: Microorganisms play a critical role in the biogeochemical cycling of arsenic through processes like oxidation, reduction, and methylation. nih.govfrontiersin.org Future studies will need to further elucidate the specific microbial pathways and the enzymes involved. For instance, research has identified that some microbes can reduce arsenate to the more toxic arsenite, while others can methylate inorganic arsenic into volatile organic forms. nih.govfrontiersin.org A novel pathway involving photoelectrons from dissolved organic matter stimulating nonphototrophic microorganisms to reduce arsenate has also been recently discovered. acs.org

Interactions with Other Elements: The cycling of arsenic is often coupled with the biogeochemical cycles of other elements such as iron, sulfur, carbon, and nitrogen. nih.govum.es For example, the redox state of iron can significantly influence the mobility and bioavailability of arsenic in soils and sediments. nih.gov Understanding these complex interactions is crucial for developing accurate models of arsenic behavior in the environment.

Environmental Factors: Physical and chemical factors such as pH, redox potential, and the presence of organic matter can all affect the transformation and mobility of arsenic. europa.eugreenfacts.org For instance, in well-oxygenated waters, arsenate is the more stable form, while under reducing conditions, arsenite may predominate. europa.eugreenfacts.org The presence of ammonium ions has also been shown to enhance the mobility of arsenate in some agricultural soils. wikipedia.org

Development of Advanced In Situ Analytical and Spectroscopic Techniques

Accurate and sensitive detection of this compound and other arsenic species is fundamental to both environmental monitoring and research. While established laboratory techniques exist, there is a continuous drive to develop more advanced, and particularly in situ, analytical methods.

Future advancements are expected in the following areas:

Enhanced Sensitivity and Speciation: The toxicity of arsenic is highly dependent on its chemical form, making speciation analysis (the separation and quantification of different arsenic species) critically important. nih.gov Techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are considered the gold standard for arsenic speciation due to their high sensitivity and accuracy. nih.govresearchgate.net Future work will likely focus on further improving the detection limits and resolving power of these methods.

In Situ and Portable Analysis: There is a growing need for analytical techniques that can be deployed directly in the field for real-time monitoring of arsenic contamination. Emerging technologies such as microfluidic and electrochemical devices offer the potential for rapid and portable analysis of arsenite and arsenate in environmental samples. nih.gov Desorption electrospray ionization-tandem mass spectrometry (DESI-MS) has also been developed for the fast, in situ speciation of arsenic on solid surfaces without sample preparation. nih.gov

Novel Spectroscopic Approaches: Researchers are continually exploring new spectroscopic methods for arsenic detection. Techniques like laser-induced breakdown spectroscopy (LIBS) and X-ray fluorescence (XRF) are being investigated for solid-state analysis. rsc.org Chemiluminescence is another method that detects arsenic in its gaseous state. rsc.org

Table 1: Comparison of Advanced Analytical Techniques for Arsenic Speciation

Technique Principle Advantages Limitations
HPLC-ICP-MS Chromatographic separation followed by mass spectrometric detection. nih.govresearchgate.net High sensitivity, high accuracy, excellent for speciation. nih.govresearchgate.net Laboratory-based, high cost, requires skilled operators. rsc.org
DESI-MS Desorption and ionization of analytes from a surface for mass spectrometry. nih.gov Rapid, in situ analysis, no sample preparation needed. nih.gov Primarily for surface analysis, quantitative accuracy can be challenging.
Microfluidic Devices Miniaturized systems for sample handling and analysis. nih.gov Portable, rapid analysis, low sample and reagent consumption. nih.gov May have lower sensitivity than laboratory methods, potential for clogging.
Electrochemical Sensors Measurement of electrical signals generated by arsenic's redox reactions. nih.gov Portable, low cost, potential for real-time monitoring. nih.gov Susceptible to interference from other substances in the sample.

Elucidation of Reaction Mechanisms at the Molecular Level

A fundamental understanding of the reaction mechanisms of this compound at the molecular level is crucial for predicting its behavior and designing effective remediation strategies.

Key areas of focus for future research include:

Adsorption and Desorption Processes: The interaction of arsenate with various surfaces, such as minerals and soil components, governs its mobility in the environment. Studies using techniques like density functional theory (DFT) are helping to elucidate the molecular-level details of how arsenate binds to surfaces like alumina (B75360). mdpi.com These studies have shown that arsenate can form specific inner-sphere complexes, and the geometry of this binding is influenced by steric factors. mdpi.com Understanding the kinetics of adsorption and desorption is also critical, as these processes are often slow and can lead to the irreversible binding of arsenate to soil particles.

Redox Transformations: The conversion between arsenate (As(V)) and arsenite (As(III)) is a key process in the arsenic cycle. Research into the enzymatic mechanisms of arsenate reductases has revealed complex, multi-step reactions involving cysteine residues and disulfide bond formation. pnas.org Further studies are needed to fully understand the catalytic mechanisms of these enzymes and how they are regulated in different microorganisms.

Interactions with Biomolecules: At the cellular level, arsenate can interfere with phosphate (B84403) metabolism due to its chemical similarity to phosphate. It can uncouple oxidative phosphorylation and inhibit glycolysis, leading to cellular toxicity. inchem.org Arsenite, on the other hand, readily reacts with sulfhydryl groups in proteins. inchem.org Future research will likely focus on identifying the specific molecular targets of different arsenic species and how these interactions lead to toxic effects. t3db.ca

Computational Design and Prediction of New this compound-Based Materials with Targeted Functionalities

Computational modeling and simulation are becoming increasingly powerful tools for the design and prediction of new materials with specific properties. In the context of this compound, these approaches can accelerate the discovery of novel materials for applications in areas such as environmental remediation and electronics.

Future research directions in this area include:

Predictive Modeling of Adsorbents: Computational methods can be used to design and screen new materials for their ability to adsorb arsenic from water. For example, studies have used quantum mechanical calculations to investigate the adsorption of arsenic on graphene-based materials, identifying the most favorable binding sites and configurations. researchgate.net Machine learning models are also being developed to predict the adsorption capacity of different materials for arsenite and arsenate based on their structural and compositional properties. researchgate.net

Design of Novel Frameworks: Computational chemistry is being employed to design new classes of materials, such as lantern organic frameworks (LOFs), with potential applications in areas like arsenic detoxification. acs.org These studies involve using density functional theory to model the structure and stability of new molecular architectures.

Understanding Structure-Property Relationships: By combining computational modeling with experimental validation, researchers can gain a deeper understanding of the relationships between the structure of arsenate-containing materials and their functional properties. This knowledge is essential for the rational design of materials with targeted functionalities, such as high selectivity for arsenate removal or specific electronic properties.

Q & A

Q. What are the recommended methodologies for synthesizing ammonium arsenate in laboratory settings, and how can purity be validated?

this compound synthesis typically involves controlled reactions between arsenic acid (H₃AsO₄) and ammonium salts under neutral or mildly acidic conditions. To ensure purity, researchers should use stoichiometric calculations to avoid excess reactants and employ recrystallization in aqueous ethanol. Validation requires X-ray diffraction (XRD) for crystallinity analysis and ion chromatography to confirm the absence of residual arsenic(III) species, which are common impurities .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological samples?

Ion chromatography coupled with conductivity detection is preferred for separating and quantifying ammonium (NH₄⁺) and arsenate (AsO₄³⁻) ions. For speciation analysis in complex matrices, inductively coupled plasma mass spectrometry (ICP-MS) with anion-exchange chromatography provides high sensitivity. Calibration curves must account for matrix effects, and internal standards (e.g., ⁷⁴Ge for As) should be used to correct for instrumental drift .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Key protocols include:

  • Using fume hoods and sealed containers to prevent aerosol formation.
  • Regular airborne monitoring with ammonia detector tubes (5–700 ppm range) to ensure exposure remains below OSHA limits .
  • Immediate decontamination of spills using alkaline solutions (e.g., 10% sodium bicarbonate) to neutralize arsenic residues .
  • Mandatory use of PPE: nitrile gloves, lab coats, and eye protection. Contaminated clothing must not be removed from the lab .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound stability studies under varying humidity conditions?

Discrepancies in stability data often arise from uncontrolled hydration states or photolytic decomposition. To address this:

  • Conduct thermogravimetric analysis (TGA) under controlled humidity (e.g., 30–90% RH) to track mass loss.
  • Pair with Raman spectroscopy to identify intermediate phases (e.g., diammonium hydrogen arsenate).
  • Replicate experiments in inert atmospheres (N₂ gloveboxes) to isolate moisture effects .

Q. What experimental design considerations are essential for studying this compound’s environmental mobility in soil systems?

  • Column leaching experiments : Use soil columns with varying pH (4–8) and organic matter content to simulate natural conditions.
  • Competitive ion analysis : Include phosphate (PO₄³⁻) as a competing ligand to assess arsenate adsorption dynamics on iron oxides.
  • Data normalization : Express results as µg As/g soil dry weight to account for moisture variability. Raw data should be archived in appendices for transparency .

Q. What advanced techniques mitigate interference in this compound detection during co-exposure with other ammonium salts (e.g., nitrate, sulfate)?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish arsenate fragments (m/z 139) from sulfate (m/z 97) or nitrate (m/z 62). For electrochemical methods, modify electrodes with graphene oxide to enhance arsenate selectivity via surface complexation .

Q. How does this compound interact with microbial communities in bioremediation studies, and how can metabolic activity be accurately measured?

  • Use 16S rRNA sequencing to identify arsenic-resistant taxa (e.g., Thiomonas spp.).
  • Quantify dissimilatory arsenate reductase genes (e.g., arrA) via qPCR.
  • Measure redox potential (Eh) and ATP levels to correlate microbial activity with arsenate reduction rates. Controls must include sterile media to exclude abiotic reactions .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in this compound toxicity assays using cell cultures?

  • Standardize cell lines : Use ATCC-certified human keratinocytes (HaCaT) for dermal exposure models.
  • Dose validation : Confirm nominal vs. measured concentrations via ICP-MS.
  • Metadata reporting : Document buffer composition (e.g., phosphate-free media to prevent precipitation) and incubation times in supplementary tables .

Q. How should researchers address discrepancies between computational models and experimental data for this compound’s solubility?

Refine density functional theory (DFT) models by incorporating explicit solvent molecules and ion-pairing effects. Validate with experimental solubility products (Ksp) derived from saturation experiments at 25°C. Discrepancies >10% warrant re-evaluation of activity coefficients in the model .

Cross-Disciplinary Applications

Q. What role does this compound play in materials science, particularly in semiconductor research?

this compound precursors are used in sol-gel synthesis of arsenic-containing chalcogenide glasses. Key steps include:

  • Hydrolyzing this compound with tetraethyl orthosilicate (TEOS) at pH 3.
  • Annealing gels at 400°C under argon to form amorphous As-Si-O matrices.
  • Characterize bandgap energies via UV-Vis-NIR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.